THP-SS-PEG1-Tos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBLPWPLQRBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of THP-SS-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-SS-PEG1-Tos is a heterobifunctional, cleavable linker primarily utilized in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to covalently link a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, for instance, a cytotoxic agent. The linker's key features include a Tetrahydropyran (THP) protected thiol group, a single polyethylene glycol (PEG) unit, a cleavable disulfide (-S-S-) bond, and a terminal tosyl (Tos) group. This unique combination of functional groups allows for a controlled and specific conjugation process, followed by a targeted release of the payload within the reductive environment of the target cell. This guide provides a comprehensive overview of the structure, physicochemical properties, and a representative synthesis and application protocol for this compound.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound, systematically named 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate, is characterized by three key functional components connected by a short PEG spacer.
-
Tetrahydropyran (THP) Protected Thiol: The THP group serves as a protecting group for the terminal thiol. This protection prevents the premature formation of disulfide bonds and other unwanted side reactions during the synthesis and conjugation process. The THP group can be selectively removed under acidic conditions to reveal the free thiol for subsequent reactions.
-
Disulfide (-S-S-) Bond: This is a cleavable linkage that is stable in the systemic circulation but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher.[][2] This redox-sensitive cleavage is a critical mechanism for the targeted release of the conjugated payload inside the target cells.[][2]
-
Polyethylene Glycol (PEG) Unit: The single PEG unit (PEG1) acts as a short, hydrophilic spacer. The inclusion of a PEG moiety can enhance the solubility and bioavailability of the resulting conjugate.[3]
-
Tosyl (Tos) Group: The tosyl group is an excellent leaving group, facilitating the reaction of the linker with nucleophilic groups on the payload molecule, such as hydroxyl or amino groups, to form a stable covalent bond.
The overall structure facilitates a two-step conjugation strategy, where the payload is first attached via the tosyl group, and the resulting linker-payload conjugate is then reacted with a targeting molecule via the deprotected thiol.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
| Synonyms | This compound | |
| CAS Number | 1807512-37-3 | |
| Molecular Formula | C16H24O5S3 | |
| Molecular Weight | 392.55 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage | -20°C |
Experimental Protocols
Representative Synthesis of a Heterobifunctional Disulfide-PEG Linker
This protocol is adapted from methodologies described for the synthesis of heterobifunctional PEG derivatives and disulfide-containing linkers.
Materials:
-
2-(2-Hydroxyethyl)disulfanyl)ethan-1-ol
-
Tetrahydropyran (THP) source (e.g., 3,4-Dihydropyran)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Tosyl chloride
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of one hydroxyl group: Dissolve 2-(2-Hydroxyethyl)disulfanyl)ethan-1-ol in anhydrous DCM. Add a catalytic amount of p-toluenesulfonic acid. Slowly add 3,4-dihydropyran and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the mono-THP protected intermediate.
-
Tosylation of the remaining hydroxyl group: Dissolve the purified mono-THP protected intermediate in anhydrous DCM and cool to 0°C. Add pyridine or triethylamine, followed by the slow addition of tosyl chloride. Allow the reaction to warm to room temperature and stir overnight.
-
Final Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the final product, this compound, by silica gel column chromatography.
General Protocol for Antibody-Drug Conjugation
This protocol outlines the general steps for conjugating a payload to an antibody using a disulfide linker like this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
THP-SS-PEG1-linker-payload conjugate
-
Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction: Incubate the mAb with a controlled molar excess of a reducing agent (e.g., DTT or TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and reagent concentration) need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Linker-Payload Conjugation: Add the THP-SS-PEG1-linker-payload conjugate (with the THP group removed to expose the thiol) to the reduced antibody solution. The reaction is typically carried out at a controlled pH (around 7-8) and temperature.
-
Quenching: After the desired reaction time, quench any unreacted thiol groups on the antibody with a quenching reagent like N-ethylmaleimide to prevent re-oxidation and formation of aggregates.
-
Purification: Purify the resulting ADC from unconjugated antibody, excess linker-payload, and other impurities using chromatographic techniques such as SEC or HIC.
Protocol for Assessing Linker Stability and Cleavage
This protocol provides a general method to evaluate the stability of the disulfide linker in plasma and its cleavage under reducing conditions.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Reducing agent (e.g., Glutathione (GSH) or DTT)
-
Analytical techniques (e.g., LC-MS, HPLC, ELISA)
Procedure:
-
Plasma Stability: Incubate the ADC in plasma at 37°C. At various time points, take aliquots and analyze for the presence of released payload or changes in the DAR using LC-MS or HPLC.
-
Reductive Cleavage: Incubate the ADC in a buffer containing a physiological concentration of a reducing agent like GSH. At different time intervals, analyze the samples for the release of the payload using HPLC or a suitable bioassay.
Visualization of Workflow and Mechanism
The following diagrams illustrate the general workflow for utilizing this compound in ADC synthesis and the mechanism of payload release.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: Mechanism of targeted drug release from an ADC utilizing a disulfide linker.
Conclusion
This compound represents a sophisticated chemical tool in the design and synthesis of targeted therapeutics like ADCs. Its well-defined structure, incorporating a protected thiol, a cleavable disulfide bond, a hydrophilic spacer, and a reactive tosyl group, provides a robust platform for the controlled conjugation of payloads to targeting molecules. The inherent redox sensitivity of the disulfide linkage is a key feature that enables the selective release of the therapeutic agent within the target cells, thereby enhancing efficacy and minimizing off-target toxicity. The representative protocols and structural information provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of bioconjugation and targeted drug delivery.
References
An In-depth Technical Guide to THP-SS-PEG1-Tos: Chemical Properties and Solubility
This technical guide provides a comprehensive overview of the chemical properties and solubility of THP-SS-PEG1-Tos, a heterobifunctional, cleavable linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a linker molecule featuring a tetrahydropyran (THP) protected hydroxyl group, a disulfide bond, a single polyethylene glycol (PEG) unit, and a terminal tosyl (Tos) group. The disulfide bond allows for cleavage under reducing conditions, a desirable trait for payload release within the cellular environment. The tosyl group serves as an effective leaving group for conjugation with nucleophiles.
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C16H24O5S3 | [1][2][3] |
| Molecular Weight | 392.54 g/mol | [2] |
| CAS Number | 1807512-37-3 | [1] |
| Purity | ≥95% - 98% | |
| Appearance | Not explicitly stated in search results. | |
| Storage Conditions | -20°C | |
| Shipping Conditions | Ambient Temperature |
Solubility Profile
The solubility of this compound is a critical parameter for its application in bioconjugation protocols. While extensive quantitative data on its maximum solubility in various solvents is not widely published, some information is available from supplier data sheets.
| Solvent | Solubility | Source(s) |
| DMSO | 10 mM |
One supplier provides a stock solution preparation table, which can be used as a guideline for dissolving the compound in an appropriate solvent, though the specific solvent is not named. To prepare stock solutions of varying concentrations, the following volumes can be used:
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.5474 mL | 12.7372 mL | 25.4745 mL |
| 5 mM | 0.5095 mL | 2.5474 mL | 5.0949 mL |
| 10 mM | 0.2547 mL | 1.2737 mL | 2.5474 mL |
Table adapted from GlpBio.
General recommendations to enhance solubility include warming the solution to 37°C and sonicating in an ultrasonic bath.
Experimental Protocols
The following are generalized protocols for the dissolution and stability assessment of this compound, based on standard laboratory practices for similar compounds.
3.1. General Dissolution Protocol
This protocol outlines a general procedure for dissolving this compound to prepare a stock solution.
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Dissolution: a. Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 254.7 µL of DMSO to 1 mg of the compound). b. Vortex the solution for 30-60 seconds to facilitate dissolution. c. If the compound does not fully dissolve, warm the solution briefly to 37°C and sonicate for 5-10 minutes.
-
Storage: Once dissolved, it is recommended to store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.
3.2. General Stability Assessment of the Disulfide Bond
This protocol provides a framework for assessing the stability of the disulfide bond in this compound under reducing conditions, which is crucial for its function as a cleavable linker.
-
Objective: To determine the cleavage rate of the disulfide bond in the presence of a reducing agent.
-
Materials:
-
This compound stock solution (in DMSO).
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Reducing agent stock solution (e.g., Dithiothreitol (DTT) or Glutathione (GSH)).
-
Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents).
-
Analytical system (e.g., HPLC or LC-MS).
-
-
Procedure: a. Prepare a solution of this compound at a known concentration in the reaction buffer. b. Initiate the reaction by adding the reducing agent to a final concentration relevant to the intended application (e.g., 1-10 mM for intracellular mimicking conditions). c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction to stop further cleavage. f. Analyze the samples by HPLC or LC-MS to quantify the remaining intact this compound and the cleavage products.
-
Data Analysis: Plot the percentage of intact linker over time to determine the cleavage kinetics.
Visualizing Mechanism and Workflow
4.1. Mechanism of Action
This compound is a heterobifunctional linker designed for specific chemical reactions at its two ends. The tosyl group is a good leaving group, making it susceptible to nucleophilic substitution, which is ideal for conjugation to a payload molecule. The disulfide bond provides a cleavable linkage, which can be broken by reducing agents such as DTT or intracellular glutathione, releasing the payload from the antibody.
Caption: Mechanism of this compound.
4.2. General Workflow for ADC Synthesis
The synthesis of an Antibody-Drug Conjugate using this compound typically involves a multi-step process. This begins with the activation of the payload, followed by conjugation to the linker. The antibody's interchain disulfide bonds are then partially reduced to expose free thiol groups. Finally, the payload-linker construct is conjugated to the reduced antibody, followed by purification.
Caption: General ADC Synthesis Workflow.
References
The Tosyl Group: A Linchpin in THP-SS-PEG1-Tos Conjugation Chemistry for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, where the precision of monoclonal antibodies is combined with the potency of cytotoxic agents. The linker connecting these two components is of paramount importance, dictating the stability, pharmacokinetics, and efficacy of the entire construct. This technical guide delves into the critical function of the tosyl group in the heterobifunctional linker, THP-SS-PEG1-Tos. This linker is designed with a tetrahydropyran (THP) protected alcohol, a cleavable disulfide bond, a short polyethylene glycol (PEG) spacer, and a terminal tosyl group. The tosyl group serves as a highly efficient leaving group, facilitating the initial conjugation of the linker to a payload molecule through a nucleophilic substitution reaction. This guide will provide a comprehensive overview of the chemical principles governing this conjugation, detailed experimental protocols, and a discussion of the role of each component within the linker.
Introduction to this compound: A Multifunctional ADC Linker
This compound is a sophisticated, cleavable linker designed for the synthesis of ADCs. Its structure is strategically designed with distinct functional units, each playing a crucial role in the successful construction and action of the final ADC.
-
Tetrahydropyran (THP) Group: This moiety acts as a protecting group for a hydroxyl function. In the context of the full linker-payload conjugate, this protected hydroxyl can be deprotected to reveal a reactive site for further modification or to influence the solubility of the molecule.
-
Disulfide (SS) Bond: The disulfide bond is a key feature of this cleavable linker. It remains stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, where glutathione concentrations are significantly higher.[] This ensures that the cytotoxic payload is released preferentially within the target cancer cells.
-
Polyethylene Glycol (PEG) Spacer: The single PEG unit (PEG1) enhances the solubility and hydrophilicity of the linker-drug conjugate.[2] This can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.
-
Tosyl (Tos) Group: The p-toluenesulfonyl (tosyl) group is the primary focus of this guide. It is an excellent leaving group, making the linker highly reactive towards nucleophiles. This reactivity is harnessed for the initial, crucial step of conjugating the linker to the cytotoxic payload.[3]
The Core Function of the Tosyl Group in Conjugation
The primary role of the tosyl group in the this compound linker is to facilitate the covalent attachment of a payload molecule. This is achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis.
The tosylate is an outstanding leaving group due to the stability of the resulting tosylate anion. The negative charge on the oxygen atom is delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and thus, an excellent leaving group.[4]
This high reactivity allows for efficient conjugation to payloads bearing nucleophilic functional groups, such as amines (-NH2) or thiols (-SH), which are commonly found on cytotoxic drugs or can be readily introduced. The reaction proceeds via an SN2 mechanism, where the nucleophile on the payload attacks the carbon atom attached to the tosylate, displacing the tosyl group and forming a stable covalent bond with the linker.
Experimental Protocols
Conjugation of this compound to a Payload Containing a Primary Amine
This protocol describes the conjugation of the linker to a hypothetical payload containing a primary amine nucleophile.
Materials:
-
This compound
-
Payload-NH2 (e.g., a derivative of a cytotoxic drug)
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Dissolve the Payload-NH2 in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA to the solution to act as a proton scavenger. The molar equivalent of DIPEA should be slightly in excess of the payload.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirring payload solution at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically allowed to proceed for 12-24 hours at room temperature, or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.
-
Upon completion, the reaction mixture is quenched, and the desired THP-SS-PEG1-Payload conjugate is purified using column chromatography or preparative HPLC.
Deprotection of the THP Group and Conjugation to an Antibody
This protocol outlines the subsequent steps of preparing the linker-payload for antibody conjugation and the final conjugation step.
Materials:
-
THP-SS-PEG1-Payload conjugate
-
Acidic solution (e.g., trifluoroacetic acid in dichloromethane, or aqueous acetic acid)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Reducing agent (e.g., dithiothreitol, DTT, for interchain disulfide bond reduction)
-
Purification system (e.g., size exclusion chromatography, SEC)
Procedure:
Part A: Deprotection of the THP Group (if required for the final ADC structure)
-
Dissolve the purified THP-SS-PEG1-Payload conjugate in a suitable solvent.
-
Treat the solution with a mild acidic reagent to remove the THP protecting group, exposing the hydroxyl functionality.
-
Monitor the deprotection reaction by TLC or HPLC.
-
Once complete, neutralize the reaction and purify the deprotected linker-payload conjugate.
Part B: Antibody Conjugation
-
The antibody's interchain disulfide bonds are partially reduced using a controlled amount of a reducing agent like DTT to generate reactive thiol groups.
-
The deprotected linker-payload, now possessing a reactive moiety (assuming the payload was designed with a thiol-reactive group for this step), is added to the reduced antibody solution.
-
The conjugation reaction is allowed to proceed under controlled conditions (e.g., specific pH, temperature, and time).
-
The resulting ADC is purified by SEC to remove any unconjugated linker-payload and other reagents.
-
The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Data Presentation
As no specific experimental data for this compound is publicly available, the following table presents hypothetical but realistic quantitative data for a typical conjugation reaction between a tosylated linker and an amine-containing payload.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 equivalents |
| Payload-NH2 | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Base | DIPEA (1.5 equivalents) |
| Temperature | 25 °C |
| Reaction Time | 18 hours |
| Results | |
| Conversion Rate | >95% (as determined by HPLC) |
| Isolated Yield of Conjugate | 85% |
| Purity of Conjugate | >98% (by HPLC) |
Table 1: Representative quantitative data for the conjugation of this compound to an amine-containing payload. This data is illustrative and may vary depending on the specific payload and reaction conditions.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular structures and reaction pathways involved in the use of this compound.
Figure 1: Molecular structure and functional components of this compound.
Figure 2: Reaction pathway for the conjugation of this compound to a payload.
Figure 3: Experimental workflow for the synthesis of an ADC using this compound.
Conclusion
The tosyl group in the this compound linker is a critical functional moiety that enables the efficient and reliable conjugation of this advanced linker to cytotoxic payloads. Its excellent leaving group properties drive the initial nucleophilic substitution reaction, which is the first and a crucial step in the synthesis of a potent and stable antibody-drug conjugate. The modular design of the this compound linker, with its cleavable disulfide bond and solubilizing PEG spacer, offers a versatile platform for the development of next-generation ADCs. Understanding the fundamental chemistry of the tosyl group's function is essential for researchers and drug development professionals working to design and synthesize more effective targeted cancer therapies. Further research and publication of specific applications of this linker will undoubtedly provide more detailed insights into its performance and potential in the expanding field of ADCs.
References
Cleavage Mechanism of the Disulfide Bond in THP-SS-PEG1-Tos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavage mechanism of the disulfide bond in the trifunctional linker THP-SS-PEG1-Tos. This linker is a critical component in the design of antibody-drug conjugates (ADCs), where it serves to connect a cytotoxic payload to a monoclonal antibody. The selective cleavage of the disulfide bond within the target cell is a key feature of this technology, enabling the controlled release of the therapeutic agent. This document details the underlying chemical principles, presents relevant quantitative data, outlines experimental protocols for studying the cleavage process, and provides visual representations of the key mechanisms and workflows.
Core Cleavage Mechanism: Glutathione-Mediated Reduction
The cleavage of the disulfide bond in this compound is primarily achieved through a thiol-disulfide exchange reaction mediated by endogenous reducing agents within the cell. The most significant of these is glutathione (GSH), a tripeptide that is present in high concentrations in the intracellular environment (millimolar range) compared to the extracellular space (micromolar range).[1][] This concentration gradient is the fundamental basis for the selective cleavage of disulfide-linked ADCs within target cells, minimizing premature drug release in the bloodstream and reducing off-target toxicity.[][3]
The reaction proceeds via a nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond in the linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other portion of the linker as a free thiol. This newly formed thiol can then be further reduced by another molecule of GSH, ultimately leading to the complete cleavage of the disulfide bond and the release of the payload. The thioredoxin (Trx) and glutaredoxin (Grx) systems can also contribute to the catalytic cleavage of disulfide bonds in xenobiotics.[4]
The general mechanism can be summarized as follows:
-
Initial Attack: A glutathione molecule (GSH) attacks the disulfide bond of the linker (Linker-S-S-Payload).
-
Formation of Mixed Disulfide: This attack forms a mixed disulfide (Linker-S-S-G) and releases the payload with a free thiol group (Payload-SH).
-
Further Reduction: The mixed disulfide can be further reduced by another GSH molecule, releasing the linker with a free thiol (Linker-SH) and oxidized glutathione (GSSG).
The rate of this cleavage is influenced by several factors, including the intracellular concentration of GSH, the accessibility of the disulfide bond, and the steric hindrance around the disulfide moiety. The presence of the polyethylene glycol (PEG) spacer in this compound can enhance solubility and may also influence the cleavage kinetics.
Quantitative Data on Disulfide Bond Cleavage
Table 1: Half-life of Disulfide Linker Cleavage in the Presence of Glutathione (GSH)
| Linker Type | GSH Concentration (mM) | Half-life (t½) (hours) | Reference |
| Unhindered Disulfide | 5 | < 1 | |
| Sterically Hindered Disulfide | 5 | 10 - 20 | |
| PEGylated Disulfide | 5 | 1 - 5 (estimated) |
Table 2: Impact of Steric Hindrance on Disulfide Bond Stability
| Linker Modification | In Vitro Reductive Cleavage (Relative Rate) | Plasma Stability (% Intact after 24h) | Reference |
| No Methyl Groups | 1.00 | ~50% | |
| One Methyl Group | 0.52 | ~75% | |
| Two Methyl Groups | 0.15 | >90% |
Experimental Protocols
The following sections detail common experimental protocols used to investigate the cleavage of disulfide bonds in ADC linkers.
HPLC Assay for Monitoring Glutathione-Mediated Cleavage
This method allows for the quantitative analysis of the cleavage kinetics of the disulfide linker.
Objective: To determine the rate of cleavage of the disulfide bond in this compound in the presence of glutathione.
Materials:
-
This compound conjugated to a fluorescent probe or a small molecule drug.
-
Reduced glutathione (GSH) stock solution (e.g., 100 mM in PBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in acetonitrile).
-
HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis or fluorescence).
Procedure:
-
Prepare a solution of the this compound conjugate in PBS at a known concentration.
-
Initiate the cleavage reaction by adding GSH to the conjugate solution to achieve the desired final concentration (e.g., 1, 5, 10 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the NEM solution. NEM caps the free thiol groups, preventing further reaction.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area(s) of the cleavage product(s) over time.
-
Calculate the percentage of cleavage at each time point and determine the cleavage half-life and pseudo-first-order rate constant.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to THP-SS-PEG1-Tos (CAS: 1807512-37-3): A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of THP-SS-PEG1-Tos, a heterobifunctional, cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document will delve into its chemical properties, mechanism of action, and provide generalized experimental protocols for its application in ADC synthesis.
Introduction to this compound
This compound is a key component in the construction of ADCs, a powerful class of targeted therapeutics.[1][2][3][4] It serves as a bridge, connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets cancer cells. The defining feature of this linker is its disulfide bond (-S-S-), which is designed to remain stable in the bloodstream but is readily cleaved in the reducing environment within tumor cells.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity.
The structure of this compound incorporates three key functional elements:
-
A Tetrahydropyranyl (THP) protected thiol group : This protecting group provides stability during storage and synthesis and can be removed to reveal a reactive thiol for conjugation.
-
A single polyethylene glycol (PEG) unit : The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
-
A Tosyl (Tos) leaving group : This group facilitates the reaction with a nucleophile, typically a thiol group on the cytotoxic drug, to form a stable thioether bond.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1807512-37-3 | |
| Molecular Formula | C16H24O5S3 | |
| Molecular Weight | 392.55 g/mol | |
| Boiling Point (Predicted) | 539.4 ± 50.0 °C | |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |
| Storage Conditions | -20°C for long term |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of events that lead to the selective release of the cytotoxic payload within the target cancer cells.
The disulfide bond in the linker is stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents like glutathione (GSH) is low. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often through endocytosis. Inside the cell, the ADC is trafficked to endosomes and lysosomes. The key step is the cleavage of the disulfide bond in the high-glutathione environment of the cytoplasm, which can be up to 1000 times higher than in the blood. This reduction of the disulfide bond to two thiol groups liberates the active cytotoxic drug, which can then exert its cell-killing effect, typically by inducing apoptosis.
Experimental Protocols
The following sections outline generalized protocols for the synthesis and characterization of an ADC using a disulfide linker like this compound. These protocols are intended as a guide and may require optimization for specific antibodies, drugs, and linker combinations.
Antibody Preparation: Reduction of Interchain Disulfide Bonds
The conjugation of the linker-drug to the antibody typically occurs at the cysteine residues involved in interchain disulfide bonds. These bonds must first be partially or fully reduced.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Chelating agent (optional): Ethylenediaminetetraacetic acid (EDTA) to prevent re-oxidation
-
Reaction buffer (e.g., phosphate buffer with EDTA)
Protocol:
-
Prepare the mAb solution at a known concentration in the reaction buffer.
-
Add a molar excess of the reducing agent (e.g., 2-10 equivalents of TCEP or DTT) to the mAb solution. The exact amount will depend on the desired drug-to-antibody ratio (DAR) and needs to be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours).
-
Monitor the reduction process using analytical techniques such as hydrophobic interaction chromatography (HIC) or capillary electrophoresis to determine the extent of disulfide bond cleavage.
-
Once the desired level of reduction is achieved, remove the excess reducing agent using a desalting column or tangential flow filtration.
References
An In-depth Technical Guide to the PEG1 Spacer in Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the polyethylene glycol (PEG) 1 (PEG1) spacer in the context of Antibody-Drug Conjugate (ADC) linker technology. It delves into the critical role of this short hydrophilic spacer in influencing the physicochemical properties, stability, pharmacokinetics, and efficacy of ADCs. The content is structured to provide actionable insights and detailed methodologies for researchers and professionals in the field of drug development.
The Role of the PEG1 Spacer in ADC Linker Design
The linker in an ADC is a critical component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its design profoundly impacts the overall therapeutic index of the ADC. The incorporation of hydrophilic spacers, such as PEG, is a key strategy to modulate the properties of the ADC, particularly to counteract the hydrophobicity of many cytotoxic payloads.[1]
A PEG1 spacer, consisting of a single ethylene glycol unit, represents the shortest iteration of a PEG-based hydrophilic spacer. While longer PEG chains are often employed to significantly enhance solubility and extend circulation half-life, the PEG1 spacer offers a more nuanced approach. Its primary role is to introduce minimal hydrophilicity and a defined, short distance between the antibody and the payload. This can be particularly advantageous in scenarios where a longer spacer might negatively impact antigen binding or lead to premature cleavage of the linker. A shorter linker, like one with a PEG1 spacer, may offer greater stability by sterically shielding the linker-payload within the antibody's structure, potentially reducing its susceptibility to enzymatic degradation and thereby improving its circulatory half-life.[2]
Data Presentation: Impact of PEG Spacer Length on ADC Properties
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of an ADC. The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths.
Table 1: Influence of PEG Spacer Length on In Vitro Cytotoxicity
| ADC Construct | PEG Spacer Length | Target Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | No PEG | HER2-positive (NCI-N87) | ~5 | [3] |
| HP4KM | 4 kDa PEG | HER2-positive (NCI-N87) | 31.9 | [3] |
| HP10KM | 10 kDa PEG | HER2-positive (NCI-N87) | 111.3 | [3] |
Note: This data on affibody-drug conjugates illustrates a trend where increasing PEG length can sometimes lead to a decrease in immediate in vitro cytotoxicity, potentially due to steric hindrance.
Table 2: Comparative Pharmacokinetic Profiles of ADCs with Varying PEG Spacer Lengths
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | AUC (µg*day/mL) | Plasma Half-life (t½) (days) | Reference |
| IgG Control | N/A | 330 | 12,000 | 5.3 | |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | - | |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | - | |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 | |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 | |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
Note: This synthesized data from a study on PEGylated glucuronide-MMAE linkers demonstrates that increasing PEG length generally leads to slower clearance and increased overall exposure (AUC), with the effect plateauing around 8-12 PEG units.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs with PEG1 linkers.
Synthesis, Purification, and Characterization of a PEG1-ADC
This protocol outlines a general two-step strategy for the synthesis of an ADC using a short-chain PEG linker, targeting surface-exposed lysine residues on the antibody.
Part 1: Synthesis of the Drug-Linker Conjugate
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (containing a reactive functional group, e.g., a carboxylic acid) in an anhydrous organic solvent such as N,N-dimethylformamide (DMF).
-
Add an activating agent, for example, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activating ester such as N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated drug.
-
-
Conjugation to the Amino-PEG1-acid Linker:
-
Dissolve the bifunctional Amino-PEG1-acid linker (with a terminal amine and a terminal carboxylic acid) in anhydrous DMF.
-
Add the Amino-PEG1-acid solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Part 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0).
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate's Carboxylic Acid:
-
Dissolve the purified drug-linker conjugate (e.g., a 10-fold molar excess over the antibody) in an organic solvent like dimethyl sulfoxide (DMSO).
-
In a separate tube, prepare fresh solutions of EDC and sulfo-NHS in cold, dry DMSO.
-
Add the EDC and sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group of the PEG1 spacer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically ≤10% v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable storage buffer (e.g., PBS, pH 7.4).
-
Part 3: Characterization of the ADC
-
Protein Concentration: Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using hydrophobic interaction chromatography (HIC)-HPLC. The increasing hydrophobicity with each conjugated drug-linker allows for the separation of species with different numbers of payloads.
-
Mass spectrometry (MS) can also be used to determine the DAR by analyzing the mass of the intact or fragmented ADC.
-
-
Purity and Aggregation Analysis: Analyze the purified ADC for the presence of aggregates and other impurities using size-exclusion chromatography (SEC)-HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC and an unconjugated antibody control in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition and Incubation:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.
-
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be sensitive to the free payload.
-
For easy differentiation, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).
-
-
Cell Seeding (Co-culture):
-
Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of Ag+ cells.
-
As a control, seed a monoculture of the GFP-Ag- cells.
-
Incubate overnight.
-
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Preclinical Pharmacokinetic Study in Mice
This protocol outlines a typical preclinical PK study to evaluate the in vivo properties of an ADC.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
If evaluating anti-tumor efficacy concurrently, implant the mice subcutaneously with human tumor xenografts that express the target antigen.
-
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to the mice. The dose will depend on the potency of the ADC and the objectives of the study (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and 168 hours).
-
Process the blood to obtain plasma or serum.
-
-
Quantification of ADC Analytes:
-
Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Conjugated ADC: An ELISA can also be designed to specifically capture and detect the conjugated ADC.
-
Unconjugated Payload: Quantify the concentration of the released, unconjugated payload in the plasma using LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data for each analyte.
-
Calculate key pharmacokinetic parameters such as:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
-
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows as per the specified requirements.
Caption: HER2 signaling pathway and its inhibition by a HER2-targeted ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
References
An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. The linker is a critical component of an ADC, connecting the monoclonal antibody to the potent cytotoxic payload and significantly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1] This document delves into the core principles of cleavable linker technology, detailing their mechanisms of action, stability, and the methodologies used for their evaluation.
Introduction to Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[2] This targeted release mechanism is crucial for maximizing the therapeutic window by concentrating the cytotoxic agent at the site of action while minimizing systemic exposure and associated off-target toxicities.[3] The success of a cleavable linker strategy hinges on the delicate balance between stability in the bloodstream and efficient cleavage at the target site.[4]
There are three primary classes of cleavable linkers, categorized by their mechanism of cleavage:
-
Enzyme-Cleavable Linkers: These linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the tumor microenvironment and the acidic environment of endosomes and lysosomes to trigger payload release.
-
Glutathione-Sensitive Linkers: These linkers are designed to be cleaved by the high intracellular concentration of glutathione (GSH), a reducing agent found in significantly higher levels within cells compared to the bloodstream.
The choice of a cleavable linker strategy has a profound impact on the ADC's properties, including its bystander killing effect, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1]
Types of Cleavable Linkers and Their Mechanisms of Action
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are the most widely used type of cleavable linker in clinically approved ADCs. They offer excellent plasma stability and a well-defined mechanism of drug release.
Mechanism of Action: These linkers typically incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are abundant in the lysosomes of tumor cells. The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B. Following enzymatic cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), is often employed to ensure the release of the unmodified, active payload.
Another class of enzyme-cleavable linkers utilizes β-glucuronidase, a lysosomal enzyme that is also found in the tumor microenvironment. These linkers incorporate a glucuronide moiety that is cleaved by β-glucuronidase, triggering payload release.
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers are designed to hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) while remaining stable at the physiological pH of blood (~7.4).
Mechanism of Action: The most common pH-sensitive linkers are based on hydrazone and carbonate chemistries. Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine derivative. The rate of hydrolysis of the hydrazone bond is significantly accelerated at lower pH, leading to payload release. While effective, hydrazone linkers can sometimes exhibit instability in circulation, leading to premature drug release.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers exploit the significant difference in the concentration of the reducing agent glutathione (GSH) between the intracellular and extracellular environments. The concentration of GSH inside cells can be up to 1000-fold higher than in the blood plasma.
Mechanism of Action: These linkers typically incorporate a disulfide bond (-S-S-). In the highly reducing intracellular environment, the disulfide bond is cleaved by GSH, leading to the release of the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage in the circulation.
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a data-driven process that involves a trade-off between stability, cleavage efficiency, and the resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different cleavable linker technologies.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Peptide | Val-Cit | Trastuzumab-vc-MMAE | Human | Half-life (t1/2) | >230 days | |
| Peptide | Phe-Lys | BR96-MMAE | Human | Half-life (t1/2) | 80 days | |
| Peptide | Val-Ala | Anti-HER2-MMAE | Mouse | % Intact ADC after 1h | <50% | |
| Hydrazone | AcBut | Gemtuzumab ozogamicin | Human | % Hydrolysis at pH 7.4 (24h) | 6% | |
| Disulfide | SPDB | Anti-CD22-DM4 | Human | % Payload Release after 7 days | Not specified | |
| β-Glucuronide | Glucuronide-MMAE | Anti-CD79b-MMAE | Rat | % Payload Loss after 7 days | 0% |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Linker Type | Linker Example | Cell Line | Target Antigen | Payload | IC50 | Reference |
| Peptide | Val-Cit | SKBR3 (HER2+) | HER2 | MMAE | ~0.03 µg/mL | |
| Peptide | AsnAsn | Granta-519 (CD79b+) | CD79b | MMAE | ~7x more potent than Val-Cit | |
| β-Galactosidase | Gal-MMAE | SK-BR-3 (HER2+) | HER2 | MMAE | 8.8 pmol/L | |
| Sulfatase | Sulfa-MMAE | SK-BR-3 (HER2+) | HER2 | MMAE | 61 pmol/L |
Experimental Protocols for Characterizing Cleavable Linkers
A thorough evaluation of ADCs with cleavable linkers requires a suite of well-defined in vitro and in vivo assays to characterize their stability, cleavage, and cytotoxic activity.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For Intact ADC Analysis: Capture the ADC using Protein A magnetic beads and elute.
-
For Released Payload Analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
Intact ADC: Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
Released Payload: Quantify the amount of free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
Enzymatic Cleavage Assay (e.g., Cathepsin B)
Objective: To determine the rate and extent of enzymatic cleavage of the linker.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT).
-
Activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup: In a 96-well plate, combine the ADC with the assay buffer.
-
Initiate Cleavage: Add activated Cathepsin B to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points, stop the reaction by adding a protease inhibitor.
-
Analysis: Quantify the amount of released payload using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Key Signaling Pathways and Experimental Workflows
ADC Intracellular Trafficking and Payload Release Pathway
The following diagram illustrates the general pathway of an ADC from binding to a cancer cell to the release of its payload and subsequent cytotoxic effect.
Experimental Workflow for Preclinical ADC Development
The preclinical development of an ADC with a cleavable linker involves a series of integrated steps to ensure the selection of a candidate with an optimal therapeutic window.
Conclusion
The design and selection of a cleavable linker are of paramount importance in the development of safe and effective antibody-drug conjugates. A deep understanding of the different cleavage mechanisms, the factors influencing linker stability, and the appropriate analytical methods for their characterization is essential for researchers in this field. By carefully tailoring the linker chemistry to the specific antibody, payload, and target indication, it is possible to develop next-generation ADCs with improved therapeutic indices and greater clinical benefit. This guide provides a foundational framework for the rational design and evaluation of cleavable linkers, empowering scientists to advance the development of these promising cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for THP-SS-PEG1-Tos Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. THP-SS-PEG1-Tos is a cleavable linker utilized in the synthesis of ADCs.[1][2][][4][5] This linker features a tetrahydropyranyl (THP) protected thiol, a disulfide bond (SS) for intracellular cleavage, a single polyethylene glycol (PEG1) unit to potentially improve solubility, and a terminal tosyl (Tos) group. The tosyl group is an excellent leaving group, facilitating reaction with nucleophilic residues on the antibody, while the disulfide bond is designed to be cleaved in the reducing environment of the cell, releasing the cytotoxic payload.
These application notes provide a representative protocol for the conjugation of a drug-linker construct featuring the this compound linker to a monoclonal antibody. The protocol is based on established bioconjugation principles and chemistries relevant to the functional groups present in the linker.
Principle of Conjugation
The conjugation of a this compound-drug construct to an antibody is a two-step process. The first step involves the reaction of the tosyl group with a nucleophilic amino acid residue on the surface of the antibody. The most common targets for such modifications are the primary amines of lysine residues. The second crucial aspect is the cleavable disulfide bond, which remains stable in circulation but is readily reduced inside the target cell, liberating the active drug.
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb)
-
This compound-Payload Construct
-
Conjugation Buffer (e.g., 50 mM Sodium Borate, pH 8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Organic Solvent (e.g., Anhydrous Dimethyl Sulfoxide (DMSO))
-
Deionized Water
Equipment
-
pH meter
-
Spectrophotometer (for determining protein concentration)
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Pipettes
-
Magnetic stirrer and stir bars or rotator
-
Size Exclusion Chromatography (SEC) system or other protein purification apparatus
-
Centrifuge
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: The antibody should be buffer-exchanged into the Conjugation Buffer. This can be achieved using dialysis, diafiltration, or desalting columns. The final concentration of the antibody should be between 2 and 10 mg/mL.
-
Concentration Determination: Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm and the antibody's specific extinction coefficient.
Preparation of this compound-Payload Solution
-
Dissolution: Immediately before use, dissolve the this compound-Payload construct in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Dilution: The stock solution may be further diluted in the Conjugation Buffer if necessary, although adding a small volume of the concentrated DMSO stock directly to the antibody solution is often preferred to minimize the final DMSO concentration.
Antibody Conjugation Reaction
-
Molar Ratio: The optimal molar ratio of the this compound-Payload to the antibody needs to be determined empirically. A common starting point is a 5 to 20-fold molar excess of the linker-payload construct over the antibody.
-
Reaction Setup:
-
Bring the antibody solution to room temperature.
-
While gently stirring, add the calculated volume of the this compound-Payload solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring or rotation. The optimal reaction time may vary and should be determined for each specific antibody and payload.
Quenching the Reaction
-
Addition of Quenching Reagent: To stop the conjugation reaction, add a quenching reagent that contains primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubation: Incubate for an additional 30 minutes at room temperature.
Purification of the ADC
-
Removal of Unconjugated Material: The resulting ADC must be purified to remove unconjugated linker-payload, quenching reagent, and any aggregated protein. Size Exclusion Chromatography (SEC) is a commonly used method for this purpose.
-
Buffer Exchange: During purification, the ADC should be exchanged into a suitable formulation buffer, such as PBS, pH 7.4.
-
Concentration and Storage: The purified ADC should be concentrated to the desired level and stored under appropriate conditions (e.g., at 4°C for short-term storage or -80°C for long-term storage).
Data Presentation
| Parameter | Recommended Starting Condition | Range for Optimization |
| Antibody Concentration | 5 mg/mL | 2 - 10 mg/mL |
| Conjugation Buffer | 50 mM Sodium Borate, pH 8.5 | pH 8.0 - 9.0 |
| Molar Ratio (Linker:Ab) | 10:1 | 5:1 - 20:1 |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C - 37°C |
| Reaction Time | 1.5 hours | 1 - 4 hours |
| Quenching Reagent | 50 mM Tris-HCl | 20 - 100 mM |
| Final DMSO Concentration | < 10% | < 15% |
Visualizations
Experimental Workflow
Caption: Overview of the this compound antibody conjugation workflow.
Proposed Signaling Pathway for ADC Action
Caption: Proposed mechanism of action for a disulfide-linked ADC.
References
- 1. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 2. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using THP-SS-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using THP-SS-PEG1-Tos, a cleavable linker designed for targeted drug delivery.
The this compound linker features three key components:
-
A tetrahydropyranyl (THP) protecting group on a terminal thiol, which allows for controlled deprotection and subsequent conjugation.
-
A disulfide (-S-S-) bond, which is designed to be stable in the bloodstream but can be cleaved in the reducing intracellular environment of target cells, releasing the cytotoxic payload.[]
-
A single polyethylene glycol (PEG1) unit, a short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.[2]
-
A tosyl (Tos) group, which serves as a good leaving group for the efficient attachment of a nucleophilic drug payload.[3]
These application notes will guide researchers through the step-by-step synthesis of an ADC using this linker, from payload activation to the final purification and characterization of the conjugate.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process that involves:
-
Activation of the Cytotoxic Payload: The drug is first functionalized by reacting it with the this compound linker.
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups for conjugation.
-
Deprotection of the Linker-Payload: The THP protecting group on the linker-payload conjugate is removed to expose the terminal thiol.
-
Conjugation: The deprotected linker-payload is conjugated to the reduced antibody via disulfide exchange.
-
Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a nucleophilic functional group (e.g., a primary amine or hydroxyl group)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Deprotection reagent (e.g., mild acid, such as pyridinium p-toluenesulfonate (PPTS))
-
Organic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Reaction buffers (e.g., phosphate buffer, borate buffer)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)
Step 1: Activation of the Cytotoxic Payload with this compound
This protocol describes the reaction of a nucleophilic payload with the tosyl group of the linker.
-
Dissolution: Dissolve the cytotoxic payload and a 1.2 molar equivalent of this compound in anhydrous DMF.
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture (2-3 molar equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by HPLC or LC-MS.
-
Purification: Upon completion, purify the linker-payload conjugate using preparative HPLC to obtain the desired product.
Step 2: Antibody Reduction
This protocol describes the generation of free thiol groups on the antibody. The number of reduced disulfide bonds can be controlled by adjusting the molar equivalents of the reducing agent.[4]
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Reduction: Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Step 3: Deprotection of the Linker-Payload
This protocol describes the removal of the THP protecting group to reveal the reactive thiol.
-
Dissolution: Dissolve the purified linker-payload conjugate in a mixture of dichloromethane (DCM) and methanol.
-
Acid Addition: Add a catalytic amount of a mild acid, such as PPTS.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Purify the deprotected linker-payload by column chromatography.
Step 4: Conjugation of the Linker-Payload to the Antibody
This protocol describes the disulfide exchange reaction between the deprotected linker-payload and the reduced antibody.
-
Reaction Setup: Add the deprotected linker-payload (typically a 1.5 to 5-fold molar excess per free thiol) to the reduced antibody solution. A co-solvent such as DMSO or DMF may be required to improve the solubility of the linker-payload, typically not exceeding 10-15% (v/v) of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 4-16 hours with gentle agitation.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.
Step 5: ADC Purification and Characterization
-
Purification: Purify the ADC from unconjugated linker-payload and other impurities using SEC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using UV-Vis spectroscopy and/or HIC.
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product by SEC.
-
Identity and Integrity: Confirm the molecular weight of the ADC and its subunits (light chain and heavy chain with attached drug-linker) by mass spectrometry.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of ADCs. The specific values will vary depending on the antibody, payload, and precise reaction conditions used.
Table 1: Representative Reaction Parameters and Outcomes for ADC Synthesis
| Parameter | Value | Reference |
| Molar ratio of Linker-Payload to Antibody | 5:1 - 10:1 | |
| Reaction Time | 4 - 16 hours | General knowledge |
| Reaction Temperature | 4°C or Room Temperature | General knowledge |
| Typical Conjugation Yield | >90% | |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)
| Linker | Clearance (mL/day/kg) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| No PEG | ~15 | ~10 | |
| PEG2 | ~10 | ~10 | |
| PEG4 | ~7 | ~10 | |
| PEG8 | ~5 | ~10 |
Note: This data is illustrative and based on studies with different antibodies and payloads to demonstrate the general trend of PEGylation.
Visualizations
Logical Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Mechanism of Intracellular Drug Release
Caption: Mechanism of disulfide linker cleavage and payload release inside a target cell.
References
Application Notes and Protocols for Payload Conjugation with THP-SS-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-SS-PEG1-Tos is a versatile, cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs). This linker incorporates three key functionalities: a tetrahydropyranyl (THP) protected thiol, a disulfide bond, and a terminal tosyl (Tos) group. The tosyl group serves as an excellent leaving group for facile conjugation with nucleophilic functional groups on a payload molecule. The disulfide bond provides a cleavable linkage that is stable in systemic circulation but is readily reduced in the intracellular environment, leading to payload release. The THP protecting group ensures the thiol remains masked until its specific deprotection under acidic conditions, allowing for a controlled conjugation strategy. The single polyethylene glycol (PEG1) unit enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of payloads to this compound, the subsequent deprotection, and the final conjugation to a monoclonal antibody (mAb) to generate an ADC.
Chemical Structure and Properties
-
Full Name: 2-((2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)disulfanyl)ethyl 4-methylbenzenesulfonate
-
Molecular Formula: C₁₆H₂₄O₅S₃
-
Molecular Weight: 392.6 g/mol
-
Key Features:
-
Tosyl Group: A good leaving group for reaction with nucleophiles (e.g., amines, thiols, hydroxyls) on the payload.
-
Disulfide Bond: A cleavable linker, sensitive to reducing agents like dithiothreitol (DTT) or intracellular glutathione.
-
THP Group: An acid-labile protecting group for the thiol functionality.
-
PEG1 Spacer: A short polyethylene glycol unit to enhance solubility.
-
Experimental Workflow Overview
The overall process for creating an antibody-drug conjugate using this compound involves a multi-step synthesis and purification process. The key stages are the initial conjugation of the payload to the linker, followed by deprotection of the thiol group. In a parallel process, the antibody is prepared for conjugation by reducing its interchain disulfide bonds. The activated drug-linker is then conjugated to the reduced antibody, and the final ADC is purified and characterized.
Detailed Experimental Protocols
Protocol 1: Conjugation of a Payload to this compound
This protocol describes the reaction of a payload containing a nucleophilic group (e.g., a primary amine) with the tosyl group of the linker.
Materials:
-
Payload with a primary amine, thiol, or hydroxyl group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the payload (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the payload solution. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
-
Linker Addition: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring payload solution.
-
Reaction: Stir the reaction mixture at room temperature (or elevated temperature, e.g., 40-60 °C, if required for less reactive nucleophiles) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (THP-protected drug-linker) by flash column chromatography on silica gel to obtain the pure compound.
-
Protocol 2: Deprotection of the THP Group
This protocol outlines the removal of the acid-labile THP protecting group to expose the reactive thiol.
Materials:
-
THP-protected drug-linker
-
Dichloromethane (DCM) or a protic solvent like methanol or ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the THP-protected drug-linker (1.0 equivalent) in DCM or methanol.
-
Acid Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1-0.2 equivalents of PTSA or a few drops of TFA).
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or HPLC.
-
Quenching and Work-up:
-
Once the reaction is complete, quench the acid by adding saturated sodium bicarbonate solution.
-
If DCM was used as the solvent, separate the organic layer. If a protic solvent was used, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting thiol-activated drug-linker by flash chromatography if necessary. It is often recommended to use the crude product immediately in the next step to minimize disulfide bond formation through oxidation.
Protocol 3: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution
-
Phosphate-buffered saline (PBS) with EDTA (e.g., 1 mM)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with EDTA.
-
Reducing Agent Addition: Add a calculated molar excess of TCEP or DTT to the antibody solution. For a target drug-to-antibody ratio (DAR) of 4, a 2-5 molar excess of reducing agent is a good starting point. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.
-
Purification: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column using PBS with EDTA as the mobile phase. Collect the protein-containing fractions.
-
Thiol Quantification (Optional but Recommended): Determine the number of free thiols per antibody using Ellman's reagent (DTNB) to confirm the extent of reduction.
Protocol 4: Conjugation of Thiol-Activated Drug-Linker to Reduced Antibody
This protocol details the final conjugation step to form the ADC.
Materials:
-
Reduced antibody from Protocol 3
-
Thiol-activated drug-linker from Protocol 2
-
Co-solvent (e.g., DMSO or DMF)
-
Reaction buffer (PBS with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Drug-Linker Preparation: Dissolve the thiol-activated drug-linker in a minimal amount of a water-miscible co-solvent like DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with the reaction buffer.
-
Add the drug-linker stock solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-5 fold of the drug-linker per free thiol on the antibody is a typical starting point. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Add a quenching reagent, such as N-acetylcysteine (in 10-20 fold molar excess to the drug-linker), to cap any unreacted thiol groups on the antibody. Incubate for an additional 30 minutes.
Protocol 5: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution
-
Purification system (e.g., FPLC or HPLC)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Procedure:
-
Purification:
-
Size-Exclusion Chromatography (SEC): Purify the crude ADC using an SEC column to remove unreacted drug-linker, quenching reagent, and co-solvent. The mobile phase is typically PBS. Collect the fractions corresponding to the monomeric ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR). This is useful for characterization and can also be used for purification to obtain a more homogeneous product.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-UV/Vis: Analyze the purified ADC by HIC. The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) can be integrated. The weighted average DAR can be calculated from the peak areas.
-
LC-MS: For a more accurate determination, the purified ADC can be analyzed by liquid chromatography-mass spectrometry (LC-MS) under denaturing or native conditions to determine the mass of the different conjugated species and calculate the average DAR.
-
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SEC.
-
Free Drug Analysis: Quantify the amount of unconjugated payload using a suitable analytical method like reversed-phase HPLC.
-
Quantitative Data Summary
The following table provides representative data that can be expected from the synthesis and characterization of an ADC using a disulfide linker strategy. The actual results will vary depending on the specific payload, antibody, and reaction conditions.
| Parameter | Typical Range | Method of Determination |
| Drug-Linker Synthesis Yield | 60-80% | Isolated yield after chromatography |
| THP Deprotection Yield | >90% | Isolated yield or HPLC conversion |
| Antibody Recovery after Reduction | >95% | UV-Vis at 280 nm |
| Average DAR | 3.5 - 4.0 | HIC-UV/Vis, LC-MS |
| ADC Monomer Purity | >98% | Size-Exclusion Chromatography (SEC) |
| Free Payload Level | <1% | Reversed-Phase HPLC |
| ADC Recovery after Purification | 70-90% | UV-Vis at 280 nm |
Signaling Pathway and Mechanism of Action
The ADC generated using this compound is designed to target specific antigens on the surface of cancer cells. The mechanism of action follows a well-defined pathway leading to selective cell killing.
-
Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.
-
Lysosomal Trafficking: The endosomes mature into lysosomes, which are acidic organelles containing various degradative enzymes.
-
Payload Release: Inside the cell, the high concentration of reducing agents, such as glutathione (GSH), cleaves the disulfide bond in the linker. This, often in conjunction with proteolytic degradation of the antibody in the lysosome, leads to the release of the cytotoxic payload into the cytoplasm.
-
Target Engagement and Apoptosis: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death).
Conclusion
The this compound linker offers a robust and versatile platform for the development of cleavable antibody-drug conjugates. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully conjugate payloads, prepare antibodies, and synthesize ADCs with desirable characteristics. Careful optimization of each step and thorough characterization of the final product are crucial for the development of safe and effective ADC therapeutics.
Application Notes & Protocols: Site-Specific Conjugation Using THP-SS-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation has emerged as a critical technology in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs).[1][][3][4] Unlike random conjugation methods that produce heterogeneous mixtures, site-specific techniques yield homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR).[] This homogeneity enhances the therapeutic window by improving pharmacokinetics, reducing off-target toxicity, and simplifying analytical characterization.
THP-SS-PEG1-Tos is a heterobifunctional, cleavable linker designed for the precise, site-specific attachment of payloads to biomolecules. This linker is particularly suited for conjugating drugs to engineered cysteine residues on antibodies (e.g., THIOMAB™ antibodies). Its unique structure comprises four key components:
-
Tosyl (Tos) group: A highly reactive leaving group that specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues.
-
PEG1 unit: A single polyethylene glycol spacer that enhances solubility and provides spatial separation between the biomolecule and the payload.
-
Disulfide (SS) bond: A cleavable linkage designed to be stable in circulation but readily reduced within the intracellular environment by agents like glutathione, releasing the payload inside the target cell.
-
Tetrahydropyranyl (THP) group: A protecting group on one of the disulfide sulfurs, which prevents premature reactions and allows for a sequential, two-step conjugation strategy.
These application notes provide a comprehensive overview and detailed protocols for using this compound in a two-step site-specific conjugation workflow.
Mechanism of Action & Workflow
The conjugation strategy using this compound is a sequential, two-stage process designed for maximum control and efficiency.
Stage 1: Antibody-Linker Conjugation. The process begins with the reaction between an engineered cysteine on the antibody and the tosyl group of the linker. The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the thiol of the cysteine residue to form a stable thioether bond.
Stage 2: Payload Attachment. Following the successful conjugation of the linker to the antibody and subsequent purification, the THP protecting group is removed under mild acidic conditions. This deprotection exposes a free thiol group on the linker. This newly available thiol is then reacted with a thiol-reactive payload (e.g., a maleimide- or haloacetamide-functionalized cytotoxin) to form the final, cleavable disulfide-linked conjugate.
Logical Workflow Diagram
Caption: Overall workflow for two-stage site-specific ADC synthesis.
Experimental Protocols
These protocols are generalized and should be optimized for specific antibodies and payloads. All steps involving antibodies should be performed under sterile conditions.
Protocol 1: Stage 1 - Conjugation of this compound to Engineered Antibody
Objective: To covalently attach the linker to an engineered cysteine residue on an antibody.
Materials:
-
Engineered Monoclonal Antibody (mAb) with accessible cysteine residue(s) (e.g., THIOMAB™).
-
This compound Linker (Store at -20°C).
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS pH 7.4 using a desalting column or dialysis.
-
If the engineered cysteine residues are capped, they must be reduced. Incubate the mAb with 5-10 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) in PBS with 2 mM EDTA for 1-2 hours at 37°C.
-
Immediately remove the reducing agent using a desalting column, exchanging into the Reaction Buffer. The resulting solution contains the reduced, conjugation-ready mAb.
-
-
Linker Preparation:
-
Allow the this compound vial to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced mAb to 5-10 mg/mL in the Reaction Buffer.
-
Add a 5-10 fold molar excess of the this compound stock solution to the mAb solution. Add the DMSO solution dropwise while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove unreacted linker and byproducts by buffer exchange into Purification Buffer (PBS, pH 7.4) using desalting columns or tangential flow filtration (TFF).
-
The purified product is the mAb-SS-PEG1-S-THP intermediate.
-
Protocol 2: Stage 2 - Payload Attachment
Objective: To deprotect the linker and conjugate the thiol-reactive payload.
Materials:
-
Purified mAb-SS-PEG1-S-THP intermediate from Protocol 1.
-
Deprotection Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Thiol-reactive payload (e.g., Maleimide-payload).
-
Anhydrous DMSO.
-
Purification/Storage Buffer: PBS, pH 7.4.
Procedure:
-
THP Deprotection:
-
Exchange the buffer of the antibody-linker intermediate to the Deprotection Buffer (pH 4.5).
-
Incubate the solution at room temperature for 1-2 hours to facilitate the acidic removal of the THP group, exposing a free thiol.
-
-
Neutralization and Payload Preparation:
-
Immediately neutralize the solution by adding Neutralization Buffer to raise the pH to ~7.0-7.5.
-
While the deprotection reaction is proceeding, prepare a 10 mM stock solution of the thiol-reactive payload in anhydrous DMSO.
-
-
Payload Conjugation:
-
Add a 3-5 fold molar excess of the payload stock solution to the neutralized, deprotected antibody-linker solution.
-
Incubate for 1-2 hours at room temperature in the dark (if the payload is light-sensitive).
-
-
Final Purification:
-
Purify the final ADC conjugate to remove unreacted payload and reaction byproducts. Methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are recommended for high purity.
-
Buffer exchange the final ADC into a suitable storage buffer (e.g., PBS pH 7.4 or a formulation buffer) and store at 2-8°C.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the success of the conjugation and to determine the quality of the final ADC.
Key Analytical Techniques
-
Hydrophobic Interaction Chromatography (HIC): The primary method to determine the drug-to-antibody ratio (DAR) distribution. Species with different numbers of conjugated payloads will have different retention times due to changes in hydrophobicity.
-
Mass Spectrometry (MS): Used to confirm the mass of the final conjugate and verify the covalent attachment of the linker and payload. LC-MS can be used to analyze the intact ADC or its subunits (light and heavy chains).
-
Size Exclusion Chromatography (SEC): Used to assess the purity of the ADC and quantify the level of aggregation.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to determine the average DAR after enzymatic digestion of the ADC.
Representative Quantitative Data
The following tables summarize typical data obtained from the characterization of a site-specific ADC produced using this protocol.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| ADC Batch | DAR 0 (%) | DAR 1 (%) | DAR 2 (%) | Average DAR |
| Batch A | 2.1 | 5.8 | 92.1 | 1.90 |
| Batch B | 2.5 | 6.1 | 91.4 | 1.89 |
| Batch C | 1.9 | 5.5 | 92.6 | 1.91 |
Table 2: Purity and Aggregation Analysis by SEC
| ADC Batch | Monomer Purity (%) | High Molecular Weight Species (Aggregates) (%) |
| Batch A | 99.2 | 0.8 |
| Batch B | 99.5 | 0.5 |
| Batch C | 99.1 | 0.9 |
Table 3: Mass Confirmation by LC-MS (Intact Light Chain)
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated Light Chain | 23,510 | 23,511 |
| Conjugated Light Chain | 24,985 | 24,986 |
Signaling Pathway Context
ADCs synthesized with this linker are designed to internalize upon binding to a target antigen on a cancer cell, followed by intracellular payload release.
Caption: Intracellular trafficking and payload release mechanism of a disulfide-linked ADC.
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with THP-SS-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the cleavable linker, THP-SS-PEG1-Tos. The purification strategy is critical for ensuring the safety and efficacy of ADCs by removing process-related impurities such as unconjugated antibody, free drug-linker, and aggregates, and by isolating a homogeneous ADC product with a specific drug-to-antibody ratio (DAR).
The this compound linker is a cleavable linker containing a tetrahydropyranyl (THP) protecting group, a disulfide bond (-SS-) for payload release, a single polyethylene glycol (PEG) unit to enhance solubility, and a tosyl (Tos) group which acts as a leaving group during conjugation. The purification of ADCs synthesized with this linker typically involves a multi-step chromatography process.
Overview of the Purification Strategy
The purification of ADCs is a multi-step process designed to isolate the desired product from a heterogeneous reaction mixture. The primary methods employed are Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). Ion Exchange Chromatography (IEX) can also be utilized as an orthogonal method for impurity removal.[][2]
A typical purification workflow for ADCs synthesized with this compound is as follows:
Key Purification Techniques
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[3] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This allows for the separation of unconjugated antibody (least hydrophobic) from ADCs with different DARs.[] ADCs with higher DARs will be more hydrophobic and thus bind more strongly to the HIC resin.[4]
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is an essential step for removing high-molecular-weight aggregates and residual small-molecule impurities like the free drug-linker. SEC is typically performed under non-denaturing conditions, which helps to preserve the stability of the ADC.
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to remove impurities such as host cell proteins, DNA, and charged variants. Cation exchange chromatography (CEX) is often effective for removing aggregates.
Experimental Protocols
The following protocols provide a general framework for the purification of an ADC synthesized with the this compound linker. Optimization will be required for specific antibodies and drug payloads.
This protocol aims to separate ADC species with different DARs.
Materials:
-
HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.
-
Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Crude ADC sample
-
Liquid Chromatography System
Procedure:
-
Sample Preparation: Adjust the crude ADC solution to a final concentration of 0.5 M ammonium sulfate by adding a calculated volume of a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0). Centrifuge the sample to remove any precipitated material.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (at 280 nm for protein and at the payload's absorbance wavelength) and HIC-HPLC to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species.
Data Presentation: HIC Buffer Composition
| Buffer Component | Buffer A (Binding) | Buffer B (Elution) |
|---|---|---|
| Sodium Phosphate | 25 mM | 25 mM |
| Ammonium Sulfate | 1.0 M | 0 M |
| pH | 7.0 | 7.0 |
This protocol serves as a polishing step to remove aggregates and exchange the buffer to a formulation buffer.
Materials:
-
SEC Column: Superdex 200, Sephacryl S-300, or similar SEC resin.
-
Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Pooled ADC fractions from HIC
-
Liquid Chromatography System
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Loading: Load the pooled ADC fractions from the HIC step onto the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak. Aggregates will elute in earlier fractions, while small molecules will elute in later fractions.
-
Analysis: Analyze the collected fractions by SEC-HPLC to confirm the removal of aggregates and by UV-Vis spectroscopy to determine the final ADC concentration.
Data Presentation: SEC Expected Outcomes
| Species | Expected Elution | Purpose of Removal |
|---|---|---|
| Aggregates | Early fractions (void volume) | Reduce immunogenicity, improve stability |
| Monomeric ADC | Main peak | Desired product |
| Free Drug-Linker | Late fractions (total volume) | Reduce off-target toxicity |
Visualization of Experimental Workflow
The detailed workflow for the purification and analysis of the ADC can be visualized as follows:
References
Application Notes and Protocols for the Characterization of THP-SS-PEG1-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of conjugates utilizing the THP-SS-PEG1-Tos linker. This linker is a cleavable polyethylene glycol (PEG) derivative commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure incorporates a tetrahydropyranyl (THP) protecting group, a disulfide (SS) cleavable linkage, a single PEG unit for solubility, and a tosyl (Tos) group for conjugation.
Accurate and thorough characterization of these bioconjugates is critical to ensure their quality, efficacy, and safety. The following sections detail the primary analytical methods for determining key quality attributes such as drug-to-antibody ratio (DAR), size and aggregation, stability, and structural integrity.
Overview of Analytical Strategy
The characterization of a this compound conjugate, typically an ADC, involves a multi-faceted approach to analyze the intact conjugate, as well as its subunits after cleavage. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Dynamic Light Scattering (DLS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of ADCs, providing information on purity, aggregation, and the distribution of drug-loaded species.[1] Different HPLC modes are used to assess specific attributes.
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) distribution.[] It separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker.
Experimental Protocol: HIC-HPLC for DAR Distribution
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A descending salt gradient is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance is monitored at 280 nm (for the antibody) and a wavelength specific to the cytotoxic payload if it has a distinct chromophore.[3]
-
Data Analysis: The percentage of each peak is used to calculate the weighted average DAR.[]
Data Presentation: HIC-HPLC Data Summary
| Peak | Retention Time (min) | Relative Peak Area (%) | Inferred DAR |
| 1 | 8.2 | 5.1 | 0 |
| 2 | 12.5 | 25.3 | 2 |
| 3 | 15.8 | 55.1 | 4 |
| 4 | 18.2 | 12.4 | 6 |
| 5 | 20.1 | 2.1 | 8 |
| Weighted Average DAR | 3.8 |
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often used to analyze the ADC after reduction of the disulfide bonds, separating the light and heavy chains.[1] This allows for confirmation of the conjugation sites and determination of the drug load on each chain.
Experimental Protocol: RP-HPLC of Reduced ADC
-
Sample Preparation: The ADC is incubated with a reducing agent like dithiothreitol (DTT) to cleave the interchain disulfide bonds.
-
Column: A C4 or C8 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A gradient from low to high organic content is used for elution.
-
Detection: UV at 280 nm and/or mass spectrometry (LC-MS).
Data Presentation: RP-HPLC Data of Reduced ADC
| Peak | Retention Time (min) | Identification | Drug Load |
| 1 | 10.5 | Unconjugated Light Chain | 0 |
| 2 | 12.1 | Conjugated Light Chain | 1 |
| 3 | 18.4 | Unconjugated Heavy Chain | 0 |
| 4 | 20.3 | Conjugated Heavy Chain | 1 |
| 5 | 21.9 | Conjugated Heavy Chain | 2 |
Size Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify high molecular weight species (aggregates) and fragments.
Experimental Protocol: SEC-HPLC for Aggregate Analysis
-
Column: A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: An isocratic flow rate, typically 0.5 mL/min.
-
Detection: UV at 280 nm.
Data Presentation: SEC-HPLC Purity Analysis
| Peak | Retention Time (min) | Identification | Relative Peak Area (%) |
| 1 | 8.5 | Aggregate | 1.2 |
| 2 | 10.2 | Monomer | 98.5 |
| 3 | 12.1 | Fragment | 0.3 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the precise molecular weight of the intact ADC and its subunits, which allows for the calculation of the average DAR and confirmation of structural integrity.
Experimental Protocol: Intact Mass Analysis by Native MS
-
Sample Preparation: The ADC is buffer-exchanged into a volatile buffer like ammonium acetate.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is commonly used.
-
Data Acquisition: Data is acquired under non-denaturing ("native") conditions to preserve the intact ADC structure.
-
Data Analysis: The resulting mass spectrum is deconvoluted to obtain the mass of the intact ADC species. The average DAR is calculated from the masses and relative abundances of the different drug-loaded forms.
Data Presentation: Native MS Data for Average DAR Calculation
| Species | Observed Mass (Da) | Relative Abundance (%) | Calculated DAR |
| Unconjugated mAb | 148,050 | 6.2 | 0 |
| DAR 2 | 149,880 | 28.1 | 2 |
| DAR 4 | 151,710 | 52.5 | 4 |
| DAR 6 | 153,540 | 13.2 | 6 |
| Average DAR | 3.8 |
Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique used to measure the hydrodynamic radius (Rh) and polydispersity of the ADC in solution. This provides critical information about the colloidal stability and the presence of aggregates.
Experimental Protocol: DLS for Size and Polydispersity
-
Sample Preparation: The ADC sample is diluted in a suitable buffer and filtered to remove dust.
-
Instrumentation: A DLS instrument with a temperature-controlled cuvette holder.
-
Measurement: The sample is equilibrated at a set temperature (e.g., 25°C), and the scattered light intensity fluctuations are measured over time.
-
Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the size distribution and polydispersity index (PDI). A PDI of <0.2 generally indicates a monodisperse sample.
Data Presentation: DLS Analysis of ADC Formulations
| Formulation Buffer | Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) |
| Citrate, pH 6.0 | 10.5 | 0.15 |
| Histidine, pH 6.0 | 10.6 | 0.18 |
| PBS, pH 7.4 | 11.2 | 0.25 |
Disulfide Bond Cleavage and Payload Release
The this compound linker is designed to be cleaved in the reducing environment inside a target cell. An in vitro assay can be performed to confirm the release of the payload.
Experimental Protocol: In Vitro Cleavage Assay
-
Incubation: The ADC is incubated with a reducing agent such as glutathione (GSH) or DTT at a concentration mimicking the intracellular environment (e.g., 1-10 mM GSH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: The percentage of released payload is plotted against time to determine the release kinetics.
By implementing these detailed analytical protocols, researchers and drug developers can ensure a thorough characterization of this compound conjugates, leading to the development of well-defined and effective therapeutic agents.
References
Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio (DAR) of THP-SS-PEG1-Tos Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2][3] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][3] An inconsistent DAR can lead to variability in potency and toxicity. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the ADC development and manufacturing process.
This document provides detailed application notes and protocols for calculating the DAR of ADCs synthesized using the cleavable linker, THP-SS-PEG1-Tos. This linker contains a disulfide bond, rendering it susceptible to cleavage in the reducing environment of the target cell, releasing the cytotoxic payload. The protocols described herein are established methods for ADC characterization and are applicable to ADCs utilizing this specific linker technology.
The primary methods covered in this document for DAR determination are:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A widely used technique to separate ADC species with different drug loads.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method often used after reduction of the ADC to analyze drug distribution on the light and heavy chains.
-
Mass Spectrometry (MS): A powerful tool for providing detailed information on DAR and drug load distribution.
Section 1: DAR Calculation by UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR of an ADC. This technique relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct maximum absorbance wavelengths (λmax).
Experimental Protocol
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at their respective λmax. The antibody's λmax is typically around 280 nm, while the drug's λmax will vary.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline).
-
Measure the absorbance of the ADC solution at the λmax of the antibody (A280) and the λmax of the drug (A_drug).
-
-
Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, which account for the absorbance contribution of each component at both wavelengths:
Where:
-
A280 and A_drug are the absorbances of the ADC at the respective λmax.
-
ε_Ab,280 and ε_Ab,drug are the molar extinction coefficients of the antibody at 280 nm and the drug's λmax.
-
ε_drug,280 and ε_drug,drug are the molar extinction coefficients of the drug at 280 nm and its own λmax.
-
C_Ab and C_drug are the molar concentrations of the antibody and the drug.
-
l is the path length of the cuvette (typically 1 cm).
-
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
Data Presentation
| Parameter | Value |
| Antibody λmax (nm) | 280 |
| Drug λmax (nm) | e.g., 330 |
| ε_Ab,280 (M⁻¹cm⁻¹) | Value |
| ε_drug,drug (M⁻¹cm⁻¹) | Value |
| ε_Ab,drug (M⁻¹cm⁻¹) | Value |
| ε_drug,280 (M⁻¹cm⁻¹) | Value |
| A280 of ADC | Measured Value |
| A_drug of ADC | Measured Value |
| Calculated C_Ab (M) | Calculated Value |
| Calculated C_drug (M) | Calculated Value |
| Average DAR | Calculated Value |
Workflow for DAR Calculation using UV/Vis Spectroscopy
Caption: Workflow for determining the average Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy.
Section 2: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs. The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl or Phenyl phase).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula:
Where:
-
% Peak Area_i is the percentage of the peak area for the species with i drugs.
-
DAR_i is the number of drugs for that species (e.g., 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | % Peak Area | Weighted Peak Area (% Area * DAR) |
| DAR0 | e.g., 5.2 | Value | Value | Value |
| DAR2 | e.g., 8.1 | Value | Value | Value |
| DAR4 | e.g., 10.5 | Value | Value | Value |
| DAR6 | e.g., 12.3 | Value | Value | Value |
| DAR8 | e.g., 14.0 | Value | Value | Value |
| Total | 100 | Σ(Weighted Peak Area) | ||
| Average DAR | Σ(Weighted Peak Area) / 100 |
Workflow for DAR Analysis by HIC
Caption: Experimental workflow for determining the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
Section 3: DAR Calculation by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often used as an orthogonal method to HIC for DAR determination. For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, allowing for the separation and quantification of the light and heavy chains with different drug loads.
Experimental Protocol
-
ADC Reduction:
-
Treat the this compound ADC sample with a reducing agent such as dithiothreitol (DTT) to separate the heavy and light chains.
-
-
Instrumentation and Column:
-
UHPLC system with a UV detector.
-
Reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light chains (LC, LC-Drug) and heavy chains (HC, HC-Drug, HC-Drug2, etc.).
-
The average DAR is calculated using the following formula:
Where the weighted peak area for each chain is the sum of the (% Peak Area * number of drugs) for that chain.
-
Data Presentation
Light Chain Analysis
| Species | Retention Time (min) | % Peak Area | Weighted Peak Area |
|---|---|---|---|
| LC (DAR0) | e.g., 10.1 | Value | 0 |
| LC-Drug (DAR1) | e.g., 11.5 | Value | Value |
| Σ(Weighted Peak Area_LC) | | | Value |
Heavy Chain Analysis
| Species | Retention Time (min) | % Peak Area | Weighted Peak Area |
|---|---|---|---|
| HC (DAR0) | e.g., 15.3 | Value | 0 |
| HC-Drug (DAR1) | e.g., 16.8 | Value | Value |
| HC-Drug2 (DAR2) | e.g., 18.2 | Value | Value |
| HC-Drug3 (DAR3) | e.g., 19.5 | Value | Value |
| Σ(Weighted Peak Area_HC) | | | Value |
Overall DAR Calculation
| Parameter | Value |
|---|---|
| Σ(Weighted Peak Area_LC) | Value |
| Σ(Weighted Peak Area_HC) | Value |
| Average DAR | Calculated Value |
Workflow for DAR Analysis by RP-HPLC
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) after reduction.
Section 4: DAR Calculation by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for ADC characterization. It provides accurate mass measurements, allowing for the unambiguous identification of different drug-loaded species and the calculation of the average DAR.
Experimental Protocol
-
Instrumentation:
-
LC-MS system, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.
-
-
LC-MS Conditions:
-
The chromatographic separation can be performed using HIC, RP, or size-exclusion chromatography (SEC) conditions compatible with MS.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the eluting ADC species.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.
-
-
Data Analysis:
-
Identify the masses corresponding to the antibody with different numbers of conjugated drugs.
-
Calculate the relative abundance of each species from the deconvoluted spectrum.
-
The average DAR is calculated by a weighted average based on the relative abundance of each species.
-
Data Presentation
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) | Weighted Abundance (% Abundance * DAR) |
| DAR0 | Value | Value | Value | Value |
| DAR2 | Value | Value | Value | Value |
| DAR4 | Value | Value | Value | Value |
| DAR6 | Value | Value | Value | Value |
| DAR8 | Value | Value | Value | Value |
| Total | 100 | Σ(Weighted Abundance) | ||
| Average DAR | Σ(Weighted Abundance) / 100 |
Workflow for DAR Analysis by LC-MS
Caption: General workflow for Drug-to-Antibody Ratio (DAR) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with THP-SS-PEG1-Tos
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with THP-SS-PEG1-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional, cleavable crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises a tetrahydropyranyl (THP) protecting group, a disulfide (SS) bond, a single polyethylene glycol (PEG1) spacer, and a tosyl (Tos) group. The tosyl group is an excellent leaving group for reactions with nucleophiles, while the disulfide bond allows for cleavage of the linker under reducing conditions.[4][5]
Q2: What is the primary application of this compound?
A2: Its primary application is in the synthesis of ADCs, where it serves as a linker to conjugate a cytotoxic drug to an antibody. The PEG component can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.
Q3: How should this compound be stored?
A3: It is recommended to store this compound at -20°C for long-term stability. For stock solutions, it is advisable to store them in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q4: What is the function of each component in this compound?
A4:
-
THP (Tetrahydropyranyl) group: A protecting group for a hydroxyl functional group, which is typically removed under acidic conditions.
-
SS (Disulfide) bond: A cleavable linker that can be reduced by reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the conjugated molecule under specific physiological conditions.
-
PEG1 (Polyethylene Glycol) unit: A short spacer that can enhance the solubility and hydrophilicity of the molecule.
-
Tos (Tosyl) group: A tosylate is an excellent leaving group that readily reacts with nucleophiles such as thiols (from cysteine residues) or amines (from lysine residues or the N-terminus of a protein) to form a stable covalent bond.
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common issues encountered during conjugation reactions with this compound.
Problem: Low or no conjugation of this compound to the target biomolecule.
Potential Cause 1: Suboptimal Reaction pH
The pH of the reaction buffer is critical for efficient conjugation as it influences the nucleophilicity of the target functional groups on the biomolecule.
-
For Thiol Conjugation (Cysteine): A pH between 7.0 and 8.5 is generally recommended. In this range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, facilitating the reaction. At lower pH values, the thiol is protonated and less reactive. At higher pH values (above 8.5), side reactions such as disulfide bond scrambling and reaction with amines can become more prevalent.
-
For Amine Conjugation (Lysine/N-terminus): A pH between 8.0 and 9.0 is typically used. In this range, the amine groups are sufficiently deprotonated to be nucleophilic.
Recommended Solution:
-
Optimize the reaction pH by performing small-scale trial reactions across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5 for thiols; 8.0, 8.5, 9.0 for amines).
-
Ensure the buffering capacity is sufficient to maintain the desired pH throughout the reaction.
Potential Cause 2: Inefficient THP Deprotection
The THP group protects a hydroxyl group and must be removed under acidic conditions to liberate the functional group intended for the subsequent reaction steps in the synthesis of the final linker-payload construct. If you are using a pre-synthesized linker-payload where the THP group should have been removed, incomplete deprotection during its synthesis could be the issue.
Recommended Solution:
-
If you are synthesizing the linker-payload conjugate yourself, ensure complete deprotection of the THP group by following established protocols, which typically involve treatment with a mild acid. Monitor the deprotection reaction by an appropriate analytical method such as TLC or LC-MS.
-
If you are using a pre-made linker-payload, contact the supplier to confirm the deprotection step was performed and to inquire about quality control data.
Potential Cause 3: Reagent Quality and Molar Ratio
The purity and concentration of both the biomolecule and the this compound linker are crucial. Additionally, an inappropriate molar ratio of linker to biomolecule can lead to low efficiency.
Recommended Solution:
-
Verify Reagent Integrity: Ensure that the this compound has been stored correctly and has not degraded. Confirm the concentration of your biomolecule solution using a reliable method (e.g., A280 measurement).
-
Optimize Molar Ratio: The optimal molar excess of the linker can vary. Start with a 5- to 20-fold molar excess of the linker over the biomolecule. A higher excess may be required if the biomolecule has low reactivity or if there are competing side reactions.
Potential Cause 4: Presence of Competing Nucleophiles
The presence of other nucleophilic species in the reaction buffer can compete with the target functional groups on your biomolecule, leading to reduced conjugation efficiency.
Recommended Solution:
-
Use a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or borate buffer. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can react with the tosyl group.
-
If your biomolecule solution contains stabilizing agents with nucleophilic groups (e.g., azide, thiols), they must be removed prior to the conjugation reaction, for example, by dialysis or buffer exchange.
Potential Cause 5: Biomolecule-Specific Issues
The accessibility of the target functional groups on the biomolecule can be sterically hindered, or for thiols, they may be involved in intramolecular disulfide bonds.
Recommended Solution:
-
For Cysteine Conjugation: If the target cysteine residue is involved in a disulfide bond, a pre-reduction step is necessary. Incubate the biomolecule with a reducing agent like DTT or TCEP, followed by its removal before adding the this compound linker. TCEP is often preferred as it is less likely to interfere with subsequent thiol-reactive chemistry.
-
Steric Hindrance: If the target residue is in a sterically hindered environment, you may need to increase the reaction time, temperature, or the molar excess of the linker. However, be aware that harsher conditions can lead to biomolecule denaturation or increased side reactions.
Data Presentation
Table 1: Recommended Reaction Parameters for Conjugation with this compound
| Parameter | Thiol Conjugation (Cysteine) | Amine Conjugation (Lysine/N-terminus) |
| pH | 7.0 - 8.5 | 8.0 - 9.0 |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | 10:1 to 50:1 |
| Temperature | 4°C to 25°C | 4°C to 25°C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Recommended Buffers | Phosphate, Borate | Borate, Bicarbonate |
| Reducing Agent (for Cys) | TCEP (10-20 eq.) followed by removal | N/A |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced, dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) and add a 10- to 20-fold molar excess of TCEP.
-
Incubate at room temperature for 1-2 hours.
-
Remove the excess TCEP using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
-
Linker Preparation:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Adjust the protein solution to the desired final concentration and pH (7.0-8.5).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the resulting conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of conjugation.
-
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Reaction of a protein thiol with this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Optimizing THP-SS-PEG1-Tos Conjugation
Welcome to the technical support center for THP-SS-PEG1-Tos conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for the entire this compound conjugation process?
The optimal pH for the conjugation of this compound to a biomolecule, such as an antibody or protein, is not a single value but rather a sequence of pH adjustments to accommodate the different reactive groups within the linker. The overall process can be broken down into three key chemical transformations, each with its own optimal pH range:
-
Tosyl Group Reaction (Tosylation): The tosyl (Tos) group is an excellent leaving group that typically reacts with nucleophiles like primary amines. This reaction is most efficient under slightly basic conditions.
-
THP Group Deprotection: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the thiol. Its removal requires an acidic environment.
-
Thiol-Disulfide Exchange: The newly exposed thiol group can then react with a disulfide on the target molecule, or vice-versa. This exchange is significantly accelerated at a pH where the thiol is deprotonated to the more reactive thiolate anion.
A successful conjugation strategy will involve a carefully planned sequence of pH adjustments to favor each of these reactions in a stepwise manner.
Q2: In what order should the reactions be performed, and what are the corresponding pH recommendations?
A logical workflow for conjugating this compound to a protein containing both amine and thiol functionalities would be as follows:
-
Step 1: Conjugation via the Tosyl Group. React the this compound linker with the primary amine groups (e.g., lysine residues) on your target molecule.
-
Step 2: THP Deprotection to Expose the Thiol. After the initial conjugation, the THP protecting group needs to be removed to reveal the reactive thiol.
-
Step 3: Thiol-Disulfide Exchange. The exposed thiol on the PEG linker can now form a disulfide bond with a cysteine residue on the target molecule or another molecule.
-
Recommended pH: > 8.0
-
Rationale: The rate of thiol-disulfide exchange is pH-dependent. In the pH range above 8, cysteine thiols are more readily deprotonated to the highly nucleophilic thiolate anions (RS-), which readily attack disulfide bonds.
-
Q3: Can I perform the conjugation in a single step by finding a compromise pH?
A single-step reaction at a compromise pH is not recommended due to the conflicting pH requirements of the different reaction steps. For instance:
-
The acidic conditions required for THP deprotection would protonate amines, rendering them poor nucleophiles for reacting with the tosyl group.
-
The basic conditions optimal for the tosylation and thiol-disulfide exchange would prevent the removal of the THP protecting group.
A sequential approach with pH adjustment and purification between steps is crucial for achieving a well-defined conjugate with high yield and purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conjugation efficiency in Step 1 (Tosylation) | Incorrect pH: The reaction pH is too low, leading to protonation of the amine nucleophile. | Ensure the reaction buffer is maintained between pH 8.0 and 9.5. Use a robust buffering system (e.g., borate or bicarbonate) to maintain the pH throughout the reaction. |
| Hydrolysis of Tosyl Group: The tosyl group can slowly hydrolyze in aqueous solutions, especially at very high pH. | While a basic pH is required, avoid excessively high pH (>10) for prolonged periods. Perform the reaction at the recommended pH of 8.0-9.5. | |
| Incomplete THP deprotection in Step 2 | Insufficiently acidic conditions: The pH is not low enough to efficiently cleave the THP ether. | Lower the pH to below 4.0 using a suitable acid like dilute TFA. Monitor the deprotection reaction by analytical methods (e.g., HPLC-MS) to ensure completion. |
| Reaction time is too short. | Increase the incubation time under acidic conditions. The rate of deprotection can vary depending on the specific molecule and reaction conditions. | |
| No or poor thiol-disulfide exchange in Step 3 | Incorrect pH: The pH is too low for efficient thiolate formation. | Adjust the pH of the reaction mixture to above 8.0 to facilitate the formation of the more nucleophilic thiolate anion. |
| Presence of reducing agents: Residual reducing agents from a previous step can prevent disulfide bond formation. | Ensure all reducing agents are removed through a purification step (e.g., dialysis, desalting column) before initiating the thiol-disulfide exchange. | |
| Oxidation of the free thiol: The newly deprotected thiol is susceptible to oxidation, forming homodimers. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The inclusion of a mild reducing agent in excess during the exchange can also be beneficial. | |
| Precipitation of the protein during pH adjustments | Protein instability: The target protein may not be stable at the required acidic or basic pH values. | Perform small-scale pilot experiments to assess the stability of your protein at different pH values before proceeding with the full-scale conjugation. Consider using alternative linker chemistries if your protein is not stable at the required pH ranges. |
Data Presentation: pH Optima for Reactions
| Reaction Step | Functional Groups Involved | Optimal pH Range | Rationale |
| 1. Tosylation | Amine (-NH2) + Tosyl (-OTs) | 8.0 - 9.5 | Maximizes amine nucleophilicity while minimizing tosyl group hydrolysis. |
| 2. THP Deprotection | THP-ether (-O-THP) | < 4.0 | Acid-catalyzed hydrolysis of the acetal in the THP group. |
| 3. Thiol-Disulfide Exchange | Thiol (-SH) + Disulfide (-S-S-) | > 8.0 | Promotes the formation of the highly reactive thiolate anion (RS-). |
Experimental Protocols
A generalized experimental protocol for the stepwise conjugation of this compound to a protein is provided below. Note: This is a template and should be optimized for your specific protein and application.
Materials:
-
This compound
-
Target protein with accessible amine and cysteine residues
-
Reaction Buffers:
-
Tosylation Buffer: 0.1 M Sodium Borate, pH 8.5
-
Deprotection Solution: 1% Trifluoroacetic Acid (TFA) in water
-
Thiol-Disulfide Exchange Buffer: 0.1 M Tris-HCl, 5 mM EDTA, pH 8.2
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Step 1: Tosylation a. Dissolve the target protein in the Tosylation Buffer to a final concentration of 1-5 mg/mL. b. Dissolve this compound in a compatible organic solvent (e.g., DMSO) and add it to the protein solution at a desired molar excess. c. Incubate the reaction at room temperature for 2-4 hours with gentle stirring. d. Quench the reaction by adding the Quenching Solution. e. Purify the protein-linker conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagents.
-
Step 2: THP Deprotection a. Exchange the buffer of the purified conjugate to the Deprotection Solution. b. Incubate at room temperature for 30-60 minutes. c. Immediately purify the deprotected conjugate using a desalting column to remove the acid and exchange the buffer to the Thiol-Disulfide Exchange Buffer.
-
Step 3: Thiol-Disulfide Exchange a. The deprotected conjugate is now ready for the thiol-disulfide exchange reaction. If performing an intramolecular cyclization, this may proceed spontaneously. For intermolecular conjugation, the second molecule should be added at this stage. b. Incubate the reaction at room temperature for 1-2 hours under an inert atmosphere if possible. c. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC). d. Once the reaction is complete, purify the final conjugate to remove any unreacted species.
Visualizations
Caption: A three-step workflow for this compound conjugation.
Caption: Relationship between pH and the key reactions in the conjugation.
References
Side reactions associated with THP-SS-PEG1-Tos usage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the THP-SS-PEG1-Tos linker in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] Its structure consists of four key components:
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THP (Tetrahydropyranyl) group: A protecting group for the thiol functionality, which is removed under acidic conditions to reveal the reactive thiol.[2]
-
SS (Disulfide bond): A cleavable linkage that is stable in circulation but is designed to be reduced by the high concentration of glutathione (GSH) inside target cells, releasing the conjugated payload.[3]
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PEG1 (Polyethylene glycol, 1 unit): A short hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]
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Tos (Tosyl group): A good leaving group that facilitates the reaction of the linker with a nucleophilic group on the cytotoxic payload.[5]
Q2: What is the primary mechanism of payload release for ADCs synthesized with this linker?
A2: The primary mechanism of payload release is the intracellular reduction of the disulfide bond. Tumor cells often have significantly higher concentrations of reducing agents like glutathione (GSH) compared to the bloodstream. Once the ADC is internalized by the target cell, the high GSH concentration cleaves the disulfide bond, liberating the cytotoxic payload.
Q3: Why is the thiol group protected with a THP group?
A3: The thiol group is highly reactive and needs to be protected during the synthesis and purification of the linker-payload construct to prevent unwanted side reactions, such as the premature formation of disulfide bonds. The THP group provides temporary protection and can be removed under specific acidic conditions to allow for the subsequent conjugation to the antibody.
Q4: What is the role of the tosylate (Tos) group?
A4: The tosylate group is an excellent leaving group. In the synthesis of the linker-payload conjugate, the tosyl group is displaced by a nucleophilic group on the payload molecule (e.g., a hydroxyl or amine group), forming a stable covalent bond.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency (Low Drug-to-Antibody Ratio - DAR)
| Potential Cause | Recommended Action |
| Incomplete Deprotection of the THP Group | Ensure complete removal of the THP group from the linker-payload construct before conjugation. Use mildly acidic conditions (e.g., acetic acid/THF/H₂O) and monitor deprotection by LC-MS. Incomplete deprotection will result in a non-reactive thiol. |
| Oxidation of the Thiol Group | After THP deprotection, the free thiol is susceptible to oxidation, forming disulfide homodimers of the linker-payload. Perform the conjugation reaction promptly after deprotection and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction pH | The thiol-disulfide exchange reaction for conjugation is pH-dependent. The optimal pH is typically between 6.5 and 7.5. Buffers outside this range can lead to reduced reaction rates or side reactions. |
| Steric Hindrance | The conjugation site on the antibody or the bulkiness of the payload may sterically hinder the reaction. Consider using a longer PEG chain linker to increase the distance between the antibody and the payload. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. A 5- to 10-fold molar excess is a common starting point, but this may need to be optimized. |
Problem 2: ADC Aggregation
| Potential Cause | Recommended Action |
| Hydrophobicity of the Payload | Highly hydrophobic payloads can lead to aggregation, especially at high DARs. The short PEG1 spacer may not be sufficient to maintain solubility. Consider using a linker with a longer PEG chain (e.g., PEG4, PEG8). |
| High DAR | A high number of conjugated payloads per antibody can increase the overall hydrophobicity and lead to aggregation. Optimize the conjugation conditions to achieve a lower, more controlled DAR (typically 2-4). |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform buffer screening to identify conditions that minimize aggregation. Size-exclusion chromatography (SEC) can be used to monitor aggregation levels. |
| Thermal or Mechanical Stress | Avoid excessive heating or vigorous mixing during the conjugation and purification steps, as this can induce protein denaturation and aggregation. |
Problem 3: Premature Payload Release in Plasma
| Potential Cause | Recommended Action |
| Unstable Disulfide Bond | While designed for intracellular cleavage, some disulfide bonds can be susceptible to premature reduction in the bloodstream, particularly through exchange with free thiols on proteins like albumin. |
| Alternative Cleavage Mechanisms | Depending on the final structure of the ADC, other enzymatic or chemical degradation pathways might contribute to premature payload release. A thorough stability analysis in plasma is recommended. |
| Action | To assess stability, incubate the ADC in plasma and monitor the levels of intact ADC and released payload over time using techniques like LC-MS. If premature release is significant, consider linkers with more sterically hindered disulfide bonds, which are known to have enhanced plasma stability. |
Problem 4: Heterogeneity of the Final ADC Product
| Potential Cause | Recommended Action |
| Formation of Diastereomers | The THP protecting group introduces a chiral center, which can lead to the formation of diastereomers in the linker-payload construct. This can result in a heterogeneous final ADC product that is difficult to characterize. |
| Action | Use analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the purity of the linker-payload before conjugation. If diastereomers are present, attempt chromatographic separation or proceed with the mixture and perform extensive characterization of the final ADC. |
| Inconsistent Conjugation | Random conjugation to multiple sites on the antibody can lead to a mixture of ADC species with different DARs and conjugation sites. |
| Action | Characterize the ADC population using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry to understand the distribution of different species. For more homogeneous ADCs, consider site-specific conjugation strategies. |
Experimental Protocols
General Protocol for THP Deprotection
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Dissolve the THP-protected linker-payload in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction progress by LC-MS until the starting material is fully consumed.
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Remove the solvents under reduced pressure.
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Purify the deprotected linker-payload by flash chromatography or preparative HPLC.
General Protocol for ADC Conjugation
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
If necessary, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
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Remove the excess reducing agent using a desalting column.
-
Immediately add the deprotected linker-payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution at a desired molar excess.
-
Incubate the reaction at room temperature or 4°C for 2-16 hours.
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Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
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Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other impurities.
General Protocol for ADC Characterization
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Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Mass spectrometry can also be used for more precise measurements.
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Aggregation Analysis: Assess the level of aggregation using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
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Purity and Heterogeneity: Analyze the purity and distribution of different ADC species using RP-HPLC and mass spectrometry.
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In Vitro Stability: Incubate the ADC in plasma at 37°C and analyze samples at various time points by LC-MS to quantify the amount of intact ADC and released payload.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
Technical Support Center: Purification of THP-SS-PEG1-Tos ADCs
Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the THP-SS-PEG1-Tos linker. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying ADCs with a this compound linker?
The primary challenges stem from the unique chemical properties of this linker system:
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Aggregation: The hydrophobic nature of the payload can lead to the formation of soluble and insoluble aggregates, which can be difficult to remove and may cause immunogenicity.[1][2] The PEG1 spacer is designed to mitigate this, but aggregation can still occur, especially with high drug-to-antibody ratios (DAR).[3][4][5]
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Removal of Unconjugated Antibody and Free Linker-Payload: Achieving a highly pure ADC with a specific DAR requires the efficient removal of both the naked antibody and any excess, unreacted linker-payload species.
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Linker Instability: The THP (tetrahydropyranyl) protecting group is sensitive to acidic conditions, while the disulfide bond is susceptible to reduction. Maintaining appropriate pH and avoiding reducing agents during purification is critical to prevent premature cleavage of the linker and loss of the payload.
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Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADC species with varying DARs. Isolating a specific DAR species can be challenging.
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A multi-step chromatographic approach is typically most effective:
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Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species based on their DAR. The addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different numbers of conjugated drugs.
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities, such as unconjugated linker-payload.
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Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences. It can be used to remove charged impurities and, in some cases, to separate ADC species, although the resolution may be lower than HIC for DAR separation. The presence of the linker-drug can influence the surface charge of the ADC, impacting its separation on IEX columns.
Q3: How does the this compound linker influence the choice of purification buffers?
The linker's chemistry dictates specific buffer requirements:
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pH Control: Due to the acid-lability of the THP group, purification should be performed at neutral to slightly basic pH (pH 7.0-8.0) to prevent its cleavage.
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Avoidance of Reducing Agents: The disulfide bond in the linker is sensitive to reduction. Therefore, reducing agents like DTT or TCEP must be excluded from all purification buffers.
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Salt Concentration: For HIC, high salt concentrations are used for binding, followed by a decreasing salt gradient for elution. The specific salt and its concentration will need to be optimized based on the hydrophobicity of the ADC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low ADC Recovery | Precipitation/Aggregation: The ADC may be precipitating on the column due to high hydrophobicity. | - Decrease the salt concentration in the loading buffer for HIC.- Add a non-ionic surfactant (e.g., Polysorbate 20) at a low concentration (0.01-0.05%) to the buffers.- Optimize the pH of the buffers to be further from the isoelectric point of the ADC. |
| Non-specific Binding: The ADC may be irreversibly binding to the chromatography resin. | - For HIC, try a less hydrophobic resin (e.g., Butyl vs. Phenyl).- For IEX, adjust the pH or ionic strength of the elution buffer to ensure complete elution. | |
| Poor Resolution of DAR Species in HIC | Inappropriate Salt Gradient: The gradient may be too steep or the salt concentration range incorrect. | - Optimize the linear gradient for elution in HIC. A shallower gradient will generally provide better resolution.- Screen different types of salts (e.g., ammonium sulfate vs. sodium chloride). |
| Resin Selection: The chosen HIC resin may not have the optimal hydrophobicity for separating the ADC species. | - Test HIC resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether). | |
| Presence of Aggregates in Final Product | Inefficient SEC: The SEC column may be overloaded, or the resolution may be insufficient. | - Reduce the sample loading volume on the SEC column.- Use a longer SEC column or a resin with a smaller particle size for higher resolution.- Optimize the mobile phase composition; in some cases, adding a small amount of organic modifier can disrupt protein-protein interactions. |
| Aggregation During Purification: The buffer conditions may be promoting aggregation. | - Maintain a neutral to slightly basic pH.- Include excipients like arginine or sucrose in the buffers to suppress aggregation. | |
| Presence of Unconjugated Antibody | Incomplete Separation in HIC: The hydrophobicity difference between the unconjugated antibody and the low DAR species may be small. | - Optimize the HIC gradient to improve separation at the beginning of the elution profile.- Consider using a cation exchange (CEX) chromatography step, as the unconjugated antibody may have a different charge profile. |
| Presence of Free Linker-Payload | Inefficient Removal by SEC: The molecular weight of the free linker-payload may be too close to the cutoff of the SEC resin, or there may be non-specific interactions. | - Use an SEC resin with a lower molecular weight cutoff.- Perform a diafiltration or tangential flow filtration (TFF) step before the final polishing SEC step to remove small molecules. |
| Evidence of Linker Cleavage (Loss of Payload) | Acidic Buffer Conditions: The pH of one or more of the purification buffers may be too low, causing cleavage of the THP group. | - Strictly maintain the pH of all buffers between 7.0 and 8.0. Regularly calibrate pH meters. |
| Presence of Reducing Agents: Accidental contamination of buffers with reducing agents. | - Prepare fresh buffers and ensure dedicated glassware and equipment are used to avoid cross-contamination. |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
This protocol provides a general method for separating ADC species with different drug-to-antibody ratios.
-
Materials:
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HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
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Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
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Chromatography System (e.g., AKTA)
-
-
Procedure:
-
Sample Preparation: Dilute the crude ADC reaction mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.0 M.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
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Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
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Wash: Wash the column with 5 CVs of Buffer A to remove any unbound material.
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Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs.
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Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE or mass spectrometry to identify the different DAR species.
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Protocol 2: SEC for Aggregate and Impurity Removal
This protocol is designed to remove high molecular weight aggregates and small molecule impurities.
-
Materials:
-
SEC Column (e.g., Superdex 200, Sephacryl S-300)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Chromatography System
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Preparation: Concentrate the pooled fractions from HIC if necessary. The sample should be filtered through a 0.22 µm filter before injection.
-
Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peak and the later eluting low molecular weight impurity peaks.
-
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: A logical flow for troubleshooting common ADC purification issues.
References
Technical Support Center: Managing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) featuring hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation with hydrophobic linkers is a multifaceted issue primarily driven by the increased surface hydrophobicity of the conjugate.[1] Key contributing factors include:
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Hydrophobic Payloads and Linkers: The conjugation of poorly soluble, hydrophobic linker-payloads to an antibody's surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[2][3][4]
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High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[2]
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Conjugation Process Conditions: The solvents used to dissolve hydrophobic linker-payloads can disrupt the antibody's structure. Additionally, unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can promote aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation during transportation, and even light can degrade the ADC and induce aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process can also induce conformational changes in the antibody, exposing previously buried hydrophobic regions.
Q2: How can I detect and quantify ADC aggregation in my sample?
A2: A variety of analytical techniques can be employed to detect and quantify ADC aggregates. It is highly recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregate species based on their hydrodynamic volume. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the determination of the molecular weight of the different species, providing more detailed characterization.
-
Dynamic Light Scattering (DLS): DLS is a rapid method for detecting the presence of aggregates and determining their size distribution and polydispersity.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity, which is often linked to aggregation propensity.
-
Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of an ADC. A decrease in the melting temperature (Tm) compared to the unconjugated antibody can indicate a less stable conjugate that may be more prone to aggregation.
Q3: What strategies can I implement to mitigate ADC aggregation during development?
A3: Several strategies can be employed throughout the ADC development process to minimize aggregation:
-
Optimize Linker and Payload Design:
-
Incorporate Hydrophilic Moieties: The use of hydrophilic linkers containing elements like polyethylene glycol (PEG), pyrophosphate diester groups, or negatively charged sulfonate groups can significantly reduce ADC aggregation. Inserting hydrophilic spacers such as PEG or cyclodextrins into the linker can also counteract the hydrophobicity of the payload.
-
Select More Hydrophilic Payloads: When possible, utilizing less hydrophobic payloads can inherently reduce the aggregation propensity of the final ADC.
-
-
Control Conjugation Chemistry:
-
Site-Specific Conjugation: This approach allows for precise control over the DAR and the location of conjugation, leading to a more homogeneous product with potentially improved stability.
-
"Lock-Release" Technology: Immobilizing the antibody on a solid support during conjugation physically separates the molecules, preventing aggregation at its source.
-
-
Formulation Development:
-
pH and Buffer Selection: Optimizing the pH and buffer system is critical. The pH should be selected to avoid the isoelectric point of the ADC, where it is least soluble. Different buffer species (e.g., histidine, citrate) can also impact stability.
-
Use of Excipients: Surfactants (e.g., polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can be included in the formulation to stabilize the ADC and prevent aggregation.
-
-
Process and Storage Control:
-
Minimize Stress: Avoid harsh conditions such as vigorous mixing, extreme temperatures, and multiple freeze-thaw cycles.
-
Controlled Storage: Store ADCs at recommended temperatures, protected from light.
-
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or Tailing Peaks | Non-specific hydrophobic interactions between the ADC and the SEC column stationary phase. | Add an organic modifier (e.g., 10-15% isopropanol or acetonitrile) to the mobile phase to disrupt hydrophobic interactions. Use a column with a more hydrophilic or bio-inert stationary phase. |
| New Peaks Eluting Before the Monomer (High Molecular Weight Species) | Presence of soluble aggregates (dimers, trimers, etc.). | Quantify the percentage of high molecular weight species. If unacceptable, consider optimizing the formulation (see FAQ Q3) or the purification process. |
| Variable Aggregate Percentage with Different Sample Loads | Reversible self-association of the ADC, potentially driven by the hydrophobic payload. | Use an orthogonal technique like Analytical Ultracentrifugation (AUC) to confirm the aggregation state in the formulation buffer. Consider that the observed aggregation in SEC may be an artifact of the mobile phase conditions. |
| Loss of Resolution | Column aging or contamination. Improper mobile phase composition. | Clean or replace the SEC column. Ensure the mobile phase is properly prepared and filtered. |
Dynamic Light Scattering (DLS)
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High Polydispersity Index (PDI > 0.2) | The sample contains a wide range of particle sizes, indicating aggregation or heterogeneity. | Confirm the presence of aggregates with an orthogonal technique like SEC. Review the formulation for potential destabilizing factors (pH, ionic strength). |
| Multiple Peaks in Size Distribution | Presence of distinct populations of different sizes (e.g., monomer and aggregate). | Analyze the size of each population to identify monomers and aggregates. If significant aggregation is present, consider formulation optimization. |
| Unstable or Fluctuating Count Rate | Presence of large, unstable aggregates or sample contamination (dust). | Filter the sample immediately before analysis using a low-protein-binding filter (e.g., 0.22 µm). Ensure the cuvette is clean. |
| Increase in Hydrodynamic Radius (Rh) Over Time | The ADC is aggregating in the current formulation. | This indicates poor formulation stability. A reformulation with different buffers or excipients is necessary. |
Quantitative Data on ADC Aggregation
Table 1: Impact of Linker Hydrophilicity and DAR on ADC Aggregation
| Antibody-Drug Conjugate | DAR | Storage Conditions | % Aggregation | Reference |
| Trastuzumab-MMAE (hydrophobic payload) | 8 | 2 days at 4°C | Moderately aggregated | |
| Trastuzumab-MMAE (hydrophobic payload) | 8 | 2 days at 40°C | >95% | |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 2 days at 4°C | Not aggregated | |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 2 days at 40°C | ~2% | |
| ADC with Non-PEGylated Linker | High | N/A | Increased aggregation | |
| ADC with PEG12-Linker | High | N/A | Reduced aggregation |
Table 2: Influence of Formulation on ADC Stability
| ADC Formulation | pH | Hydrodynamic Radius (Rh) (nm) | Polydispersity (%Pd) | Stability Assessment | Reference |
| Histidine Buffer | 5.3 | 6.0 | 4.2 | Most Stable | |
| Histidine Buffer | 6.5 | 5.985 | 20.0 | Less Stable | |
| Citrate Buffer | 5.5 | 6.811 | 30.0 | Least Stable |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. (May require the addition of 10-15% isopropanol or acetonitrile for hydrophobic ADCs).
-
Low-protein-binding 0.22 µm filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Data Acquisition: Inject a known volume of the prepared sample (e.g., 20 µL) onto the column. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregates as: % Aggregates = (Area of HMW peaks / Total Area of all peaks) * 100.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and polydispersity of the ADC sample to detect the presence of aggregates.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Low-protein-binding 0.22 µm filters
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters (e.g., temperature, scattering angle).
-
Sample Preparation: Filter the ADC sample (at least 50 µL) through a 0.22 µm filter directly into a clean cuvette.
-
Data Acquisition: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: Analyze the resulting size distribution graph and the polydispersity index (PDI). A PDI value > 0.2 and/or the presence of peaks corresponding to larger hydrodynamic radii are indicative of aggregation.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To assess the relative hydrophobicity of the ADC, which can be an indicator of aggregation propensity.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
-
Low-protein-binding 0.22 µm filters
Methodology:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. Filter the sample.
-
Data Acquisition: Inject the sample onto the equilibrated column. Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Monitor the elution profile at 280 nm.
-
Data Analysis: The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This can be used to compare different ADC formulations or batches.
Protocol 4: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm).
Materials:
-
ADC sample
-
Dialysis buffer (formulation buffer)
-
Differential Scanning Calorimeter
Methodology:
-
Sample Preparation: Dialyze the ADC sample extensively against the formulation buffer to ensure buffer matching. Adjust the concentration to 0.5-1.0 mg/mL.
-
Instrument Setup: Set up the DSC instrument with the appropriate temperature scan rate (e.g., 60 °C/hour) and temperature range (e.g., 20-100 °C).
-
Data Acquisition: Load the ADC sample and the matching buffer (as a reference) into the DSC cells. Run the temperature scan.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm). A lower Tm compared to the unconjugated antibody may indicate reduced stability.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Key strategies for mitigating ADC aggregation.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio with THP-SS-PEG1-Tos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavable ADC linker, THP-SS-PEG1-Tos. Our goal is to help you overcome common challenges and optimize your antibody-drug conjugate (ADC) synthesis and characterization processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It is comprised of three key components:
-
THP (Tetrahydropyranyl): A protecting group for the thiol moiety, which is typically removed under acidic conditions prior to conjugation.[3]
-
SS (Disulfide bond): A cleavable linkage that is stable in the bloodstream but is designed to be broken in the reducing environment inside a target cell, releasing the cytotoxic payload.[4][]
-
PEG1 (Single polyethylene glycol unit): A short spacer that can help to improve the solubility and pharmacokinetic properties of the ADC.
-
Tos (Tosyl group): A good leaving group that facilitates the reaction of the linker with a nucleophile, such as a free thiol group on a cysteine residue of a reduced antibody.
Q2: What is the optimal drug-to-antibody ratio (DAR) for an ADC?
A2: The optimal drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the efficacy and safety of an ADC. While there is no single optimal DAR for all ADCs, a DAR value between 2 and 4 is often considered ideal. A low DAR may result in reduced potency, whereas a high DAR can lead to faster clearance, increased toxicity, and potential for aggregation due to increased hydrophobicity.
Q3: What are the common methods for determining the DAR of an ADC?
A3: Several analytical techniques are used to determine the DAR of ADCs. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for analyzing cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method to HIC, RP-HPLC can also separate ADC species, typically after reduction of the antibody into its light and heavy chains.
-
UV/Vis Spectroscopy: A simple and rapid method for determining the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the different ADC species, allowing for precise determination of the DAR and identification of different drug-loaded species.
Q4: How is the cytotoxic payload released from an ADC with a disulfide linker?
A4: ADCs with disulfide linkers rely on the difference in the reducing potential between the extracellular environment and the intracellular environment of a cell. The disulfide bond is relatively stable in the bloodstream. Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to endosomes and then lysosomes. The reducing environment within the cell, particularly the high concentration of glutathione (GSH), cleaves the disulfide bond, releasing the active cytotoxic payload.
Q5: What are the common mechanisms of action for ADC payloads?
A5: The cytotoxic payloads used in ADCs are highly potent molecules that kill cancer cells through various mechanisms. The two main classes of payloads are:
-
Tubulin Inhibitors: These agents, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1, DM4), disrupt the microtubule network within the cell, which is essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death).
-
DNA-Damaging Agents: These payloads, including calicheamicins and pyrrolobenzodiazepines (PBDs), cause damage to the cell's DNA through mechanisms like double-strand breaks or cross-linking. This damage prevents DNA replication and transcription, ultimately leading to cell death.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of your antibody with this compound and the subsequent characterization of the resulting ADC.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available free thiol groups for conjugation. 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency. The thiol-tosylate reaction is sensitive to these parameters. 3. Inefficient THP Deprotection: If the THP group is not completely removed from the linker prior to the conjugation step, it will not be able to react with the antibody. 4. Degradation of this compound: The linker may be unstable if not stored or handled properly. The tosyl group can be susceptible to hydrolysis. 5. Presence of Interfering Substances: Residual reducing agents from the antibody reduction step or other buffer components can interfere with the conjugation reaction. | 1. Optimize Antibody Reduction: - Increase the concentration of the reducing agent (e.g., TCEP or DTT). - Extend the incubation time for the reduction step. - Ensure the reduction buffer is at the optimal pH (typically pH 7.0-7.5). 2. Optimize Conjugation Reaction: - Systematically vary the pH (typically in the range of 7.5-8.5 for thiol reactions), temperature (room temperature is a good starting point), and incubation time. - Increase the molar excess of the linker-drug to the antibody. 3. Verify THP Deprotection: - Confirm the deprotection of the THP group using a suitable analytical method (e.g., mass spectrometry) before proceeding with the conjugation. - Ensure the acidic conditions for deprotection are appropriate and the reaction goes to completion. 4. Use Fresh Linker: - Use a fresh batch of this compound or verify the integrity of the existing stock. 5. Purify the Reduced Antibody: - Perform a buffer exchange or use a desalting column to remove excess reducing agent and other interfering substances before adding the linker-drug. |
| High Average DAR and/or Aggregation | 1. Excessive Molar Ratio of Linker-Drug: Using a large excess of the linker-drug can lead to a higher than desired DAR. 2. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation. 3. Suboptimal Buffer Conditions: The pH and ionic strength of the buffer used for conjugation and storage can influence ADC stability and solubility. | 1. Reduce Molar Excess of Linker-Drug: - Titrate the molar ratio of the linker-drug to the antibody to find the optimal ratio for your desired DAR. 2. Modify the Linker or Formulation: - If aggregation is a persistent issue, consider using a more hydrophilic linker or screening different formulation buffers to improve the solubility of the ADC. 3. Optimize Buffer Conditions: - Screen different buffers with varying pH and excipients to find a formulation that minimizes aggregation. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or linker-drug can lead to inconsistent results. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR. 3. Inconsistent Purification: Differences in the purification method can lead to the enrichment of different DAR species in the final product. | 1. Characterize Starting Materials: - Thoroughly characterize each new batch of antibody and linker-drug to ensure consistency. 2. Implement Strict Process Controls: - Carefully monitor and control all reaction parameters (pH, temperature, time, mixing) to ensure reproducibility. 3. Standardize Purification Protocol: - Use a consistent and well-defined purification method for all batches to ensure a consistent DAR profile. |
| Premature Drug Release (Linker Instability) | 1. Disulfide Bond Instability in Plasma: Some disulfide linkers can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity. 2. Instability During Storage: The ADC may not be stable under the chosen storage conditions, leading to linker cleavage over time. | 1. Assess Plasma Stability: - Perform in vitro plasma stability assays to evaluate the stability of the disulfide linker in your ADC. - If stability is an issue, consider alternative linker chemistries or modifications to enhance stability. 2. Conduct Stability Studies: - Perform stability studies on your final ADC product under different storage conditions (temperature, pH) to determine the optimal storage conditions. |
Experimental Protocols
Here we provide detailed methodologies for key experiments related to the synthesis and characterization of ADCs using a tosyl-activated linker like this compound.
Protocol 1: Cysteine-Based Antibody Conjugation with a Tosyl-Activated Linker
This protocol describes the general steps for conjugating a drug, activated with a linker like this compound (after deprotection), to an antibody via its cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Deprotected and drug-conjugated linker (e.g., Drug-SS-PEG1-Tos) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.5-8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the reduction buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove the excess TCEP using a desalting column or buffer exchange into the conjugation buffer. This step is critical to prevent the reducing agent from interfering with the linker.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL in the conjugation buffer.
-
Add the deprotected and drug-conjugated linker (e.g., Drug-SS-PEG1-Tos) to the reduced antibody solution at a desired molar excess (e.g., 5-10 fold).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 5-10 fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The final ADC should be in a suitable formulation buffer for storage.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides a general method for determining the DAR of a cysteine-linked ADC using HIC-HPLC.
Materials:
-
Purified ADC sample
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient is from 0% to 100% B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Sample HIC-HPLC Data and DAR Calculation:
| Peak | Retention Time (min) | DAR Species | Peak Area (%) | Weighted Area (% x DAR) |
| 1 | 8.5 | DAR 0 | 10.2 | 0.0 |
| 2 | 12.3 | DAR 2 | 25.5 | 51.0 |
| 3 | 15.1 | DAR 4 | 45.8 | 183.2 |
| 4 | 17.6 | DAR 6 | 15.3 | 91.8 |
| 5 | 19.2 | DAR 8 | 3.2 | 25.6 |
| Total | 100.0 | 351.6 |
Average DAR = 351.6 / 100 = 3.52
Protocol 3: Average DAR Determination by UV/Vis Spectroscopy
This protocol describes a rapid method for estimating the average DAR.
Materials:
-
Purified ADC sample
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for dilution
Procedure:
-
Determine Extinction Coefficients:
-
Experimentally determine or obtain from literature the molar extinction coefficients (ε) of the antibody and the free drug at two wavelengths:
-
280 nm (ε_Ab,280_ and ε_Drug,280_)
-
The wavelength of maximum absorbance for the drug (λ_max_) (ε_Ab,λmax_ and ε_Drug,λmax_)
-
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to an appropriate concentration in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations and DAR:
-
Use the following equations (derived from the Beer-Lambert law for a two-component system) to calculate the concentrations of the antibody (C_Ab_) and the drug (C_Drug_):
C_Ab_ = (A_280_ * ε_Drug,λmax_ - A_λmax_ * ε_Drug,280_) / (ε_Ab,280_ * ε_Drug,λmax_ - ε_Ab,λmax_ * ε_Drug,280_)
C_Drug_ = (A_λmax_ * ε_Ab,280_ - A_280_ * ε_Ab,λmax_) / (ε_Ab,280_ * ε_Drug,λmax_ - ε_Ab,λmax_ * ε_Drug,280_)
-
Calculate the average DAR:
Average DAR = C_Drug_ / C_Ab_
-
Visualizations
Experimental Workflow for DAR Optimization
Caption: Workflow for ADC synthesis and DAR optimization.
Chemical Reaction of this compound with Antibody
Caption: Conjugation of a tosyl-activated linker to a reduced antibody.
Signaling Pathway for ADC Internalization and Drug Release
Caption: ADC internalization and payload release pathway.
References
Stability issues of THP-SS-PEG1-Tos in plasma
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of THP-SS-PEG1-Tos in plasma. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional groups?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure contains three key functional components:
-
Tetrahydropyran (THP) group: A protecting group.
-
Disulfide (-SS-) bond: A cleavable linker sensitive to reducing agents.[3]
-
Tosyl (Tos) group: A good leaving group, facilitating reaction with nucleophiles.[3]
Q2: What are the potential pathways for the degradation of this compound in plasma?
Q3: What factors can influence the stability of this compound in plasma?
Several factors can affect the stability of disulfide-containing linkers in plasma:
-
Concentration of reducing agents: Higher levels of plasma thiols (e.g., glutathione, cysteine) can accelerate the cleavage of the disulfide bond.[4]
-
Plasma collection and handling: Improper handling of plasma samples can lead to cell lysis and the release of intracellular reducing agents, potentially affecting linker stability.
-
Storage conditions: The temperature and duration of plasma sample storage can impact the activity of enzymes and the stability of plasma components, which in turn could affect the linker's integrity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in a plasma environment.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| T-01 | Premature cleavage of the linker observed in plasma stability assays. | High concentration of reducing agents in the plasma sample. | 1. Use freshly collected plasma. 2. Consider using an inhibitor of thiol-disulfide exchange if appropriate for the experimental design. 3. Evaluate the stability in purified plasma components to identify the source of cleavage. |
| T-02 | Inconsistent stability results across different plasma batches. | Inter-individual variability in plasma composition (e.g., levels of thiols, enzymes). | 1. Pool plasma from multiple donors to average out individual variations. 2. Standardize plasma collection and processing protocols to minimize variability. |
| T-03 | Difficulty in detecting the intact linker or its fragments in plasma. | The molecule may be binding to plasma proteins, interfering with detection. | 1. Perform a protein precipitation step to separate the linker from plasma proteins before analysis. 2. Utilize analytical techniques with high sensitivity and specificity, such as LC-MS/MS. |
Experimental Protocols
General Protocol for Assessing Plasma Stability of this compound
This protocol provides a general workflow for evaluating the stability of this compound in plasma.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation with Plasma:
-
Thaw frozen plasma (human, mouse, etc.) at 37°C.
-
Spike the plasma with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should typically be less than 1% to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the plasma mixture.
-
-
Sample Processing:
-
Immediately stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact this compound remaining versus time.
-
Calculate the half-life (t½) of the compound in plasma.
-
Visualizations
Caption: Potential degradation pathways of this compound in a plasma environment.
Caption: A general experimental workflow for assessing the plasma stability of a compound.
References
Validation & Comparative
Validating Drug-to-Antibody Ratio of ADCs: A Comparative Guide to Mass Spectrometry and Other Key Techniques
The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development and manufacturing of antibody-drug conjugates (ADCs), directly impacting their efficacy and safety. Among the analytical techniques available, mass spectrometry (MS) has emerged as a powerful tool for providing detailed insights into ADC structure and heterogeneity. This guide provides a comparative overview of MS-based methods for DAR validation against other commonly employed techniques, including hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), and UV/Vis spectroscopy.
Comparison of Analytical Techniques for DAR Determination
The choice of analytical method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of detail, and the stage of development. The following table summarizes the key performance attributes of the most prevalent techniques.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | UV/Vis Spectroscopy |
| Principle | Measures mass-to-charge ratio of intact or fragmented ADC | Separates based on hydrophobicity | Separates based on hydrophobicity | Measures absorbance of light |
| Information Provided | Average DAR, drug distribution, specific drug load species, positional isomers | Average DAR, drug distribution | Average DAR, drug distribution, light/heavy chain loading | Average DAR only |
| Resolution | High to very high | Moderate to high | High | Not applicable |
| MS Compatibility | Direct | Generally incompatible due to high salt concentrations[1][2] | Compatible[3] | Not applicable |
| Sample State | Native or denatured | Native, non-denaturing[2] | Denaturing | Native |
| Advantages | Provides detailed molecular information, high accuracy | Robust, good for routine analysis | High resolution, MS compatible | Simple, rapid, and convenient[4] |
| Limitations | Complex data analysis, potential for ion suppression | Incompatible with MS, may not resolve all species | Can denature the ADC | Only provides average DAR, requires distinct chromophores |
Mass Spectrometry-Based Validation of ADC DAR
Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers unparalleled detail in the characterization of ADCs. It can be employed at different levels of analysis to provide a comprehensive picture of the DAR and drug distribution.
Experimental Workflow: LC-MS for Intact and Reduced ADC Analysis
The general workflow for DAR analysis by LC-MS involves separation of the ADC species followed by mass determination. This can be performed on the intact ADC or after reduction to separate the light and heavy chains (a "middle-up" approach).
Caption: Workflow for ADC DAR analysis by LC-MS.
Experimental Protocol: Intact ADC Analysis by LC-MS
This protocol outlines a typical procedure for determining the DAR of an intact ADC using LC-MS.
-
Sample Preparation:
-
The ADC sample is diluted to a final concentration of approximately 1 µg/µL in a suitable buffer, such as phosphate-buffered saline.
-
For lysine-conjugated ADCs, the sample can be directly analyzed. For cysteine-conjugated ADCs, which may be less stable under denaturing conditions, native MS conditions are preferred.
-
-
Liquid Chromatography:
-
Column: A size-exclusion chromatography (SEC) or reversed-phase (RP) column suitable for large proteins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-80 °C (for RP-LC to prevent irreversible binding).
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 1000-5000.
-
Data Acquisition: Data is acquired over the elution profile of the ADC.
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted using software to obtain the mass of the intact ADC species.
-
The average DAR is calculated based on the relative abundance of the different drug-loaded species. Specialized software can automate this calculation.
-
Alternative Techniques for DAR Validation
While MS provides the most detailed information, other techniques are widely used for routine DAR analysis due to their simplicity and robustness.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. It is a widely used method for determining DAR and drug load distribution for cysteine-linked ADCs.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
Caption: Principle and characteristics of HIC for DAR analysis.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC offers an orthogonal method to HIC and is particularly useful for site-specific ADCs. It can be used for both intact ADC analysis and for separated light and heavy chains after reduction. A significant advantage of RP-LC is its compatibility with mass spectrometry.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and convenient method to determine the average DAR. This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorption maxima. By measuring the absorbance of the ADC at two different wavelengths, the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.
Conclusion
The validation of the drug-to-antibody ratio is a critical step in the development of ADCs. Mass spectrometry, particularly when coupled with liquid chromatography, provides the most comprehensive characterization of DAR, including the distribution of different drug-loaded species. While techniques like HIC and UV/Vis spectroscopy offer simpler and more rapid methods for routine analysis, they lack the detailed molecular information provided by MS. The choice of the most appropriate technique will depend on the specific ADC and the information required at a particular stage of its development. For a thorough understanding of an ADC's heterogeneity, a combination of these orthogonal methods is often employed.
References
A Comparative Guide to HIC Analysis for DAR Distribution of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydrophobic Interaction Chromatography (HIC) for the analysis of Drug-to-Antibody Ratio (DAR) distribution in antibody-drug conjugates (ADCs), with a focus on cysteine-linked conjugates. While specific data for THP-SS-PEG1-Tos conjugates is not publicly available, this guide utilizes representative data from well-characterized ADCs to illustrate the methodology and data interpretation. A comparison with an alternative analytical technique, Reversed-Phase Liquid Chromatography (RPLC), is also presented.
Data Presentation: DAR Distribution of a Representative Cysteine-Linked ADC
Hydrophobic Interaction Chromatography separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker.[1] The unconjugated antibody (DAR 0), being the least hydrophobic, elutes first, followed by species with an increasing number of drugs.[2] The peak area of each species in the chromatogram corresponds to its relative abundance, allowing for the calculation of the average DAR.[2]
Below is a table summarizing typical HIC analysis results for a cysteine-linked ADC, such as brentuximab vedotin, which demonstrates the distribution of different DAR species.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 15.2 | 15.8 |
| DAR 2 | 20.5 | 29.1 |
| DAR 4 | 24.1 | 32.5 |
| DAR 6 | 26.8 | 17.3 |
| DAR 8 | 28.9 | 5.3 |
| Average DAR | 3.7 |
Note: The data presented is representative and derived from analyses of cysteine-linked ADCs. Actual results will vary depending on the specific ADC, linker, drug, and conjugation conditions.
Experimental Protocol: HIC for ADC DAR Analysis
This protocol outlines a general method for the HIC analysis of ADCs. Optimization of specific parameters may be required for different conjugates.
1. Materials and Reagents:
-
ADC Sample: Purified ADC at a concentration of 1-10 mg/mL.
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[3]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[3]
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) or similar.
-
HPLC System: A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high salt concentrations.
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 2 mg/mL in 1 M ammonium sulfate.
3. Chromatographic Conditions:
-
Column Temperature: 25-30 °C.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-50 µL.
4. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 25 | 100 |
| 30 | 100 |
| 31 | 0 |
| 40 | 0 |
5. Data Analysis:
-
Integrate the peak areas for each DAR species in the chromatogram.
-
Calculate the percentage of each DAR species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR value of that species) / 100
Comparison with Alternative Methods: HIC vs. RPLC
While HIC is a primary method for DAR analysis, Reversed-Phase Liquid Chromatography (RPLC) offers an orthogonal approach.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) |
| Principle | Separates based on hydrophobicity under non-denaturing, high-salt conditions. | Separates based on hydrophobicity under denaturing conditions with organic solvents. |
| Sample State | Analyzes the intact, native ADC. | Typically requires reduction of the ADC to separate light and heavy chains. |
| Resolution | Good resolution for lower DAR species, but can be challenging for higher, more hydrophobic species. | Generally offers higher resolution across a wider range of hydrophobicities. |
| MS Compatibility | Not directly compatible with mass spectrometry due to high concentrations of non-volatile salts. | Compatible with MS, allowing for mass confirmation of different species. |
| Advantages | Preserves the native structure of the ADC. QC-friendly and easily implemented. | High resolving power. Provides information on drug distribution on light and heavy chains. |
| Disadvantages | Lower resolution for highly hydrophobic ADCs. Incompatible with MS. | Denaturing conditions can alter the ADC structure. Requires sample pre-treatment (reduction). |
Visualizing the HIC Workflow
The following diagram illustrates the key steps in the HIC analysis workflow for determining the DAR distribution of an ADC.
Caption: Workflow for ADC DAR analysis using HIC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Head-to-Head Comparison: THP-SS-PEG1-Tos vs. SMCC Non-cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe bioconjugates, particularly antibody-drug conjugates (ADCs). The linker determines the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of two distinct linker technologies: the cleavable THP-SS-PEG1-Tos and the non-cleavable SMCC linker, supported by experimental data and detailed protocols.
The fundamental difference between these two linkers lies in their payload release strategy. This compound is a disulfide-based linker designed to be cleaved in the reducing environment of the intracellular space, releasing the payload. In contrast, the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a stable thioether bond that releases the payload only after the complete lysosomal degradation of the antibody. This distinction has profound implications for the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate.
Mechanism of Action: A Tale of Two Release Strategies
This compound: Reductive Cleavage
The this compound linker contains a disulfide bond that is stable in the bloodstream. Upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, such as glutathione (GSH), rapidly cleaves the disulfide bond, releasing the cytotoxic payload. The presence of a PEG1 spacer can enhance solubility and optimize the pharmacokinetic properties of the ADC.
SMCC: Lysosomal Degradation
The SMCC linker creates a highly stable thioether bond between the antibody and the payload. This bond is resistant to cleavage in the bloodstream and within the cell. The release of the active payload metabolite occurs only after the ADC is internalized and trafficked to the lysosome, where the antibody component is completely degraded by proteases. This mechanism ensures minimal premature drug release and can lead to a more predictable pharmacokinetic profile.
Performance Benchmark Data
The following tables summarize key performance indicators for ADCs constructed with linkers representative of the self-immolative disulfide class (to which this compound belongs) and the non-cleavable SMCC linker.
Table 1: Plasma Stability of ADCs with Different Linkers
| Linker Type | Representative Linker | ADC Half-life in Human Plasma (days) | % Payload Remaining after 7 days |
| Cleavable (Disulfide) | Self-immolative Disulfide | ~5 - 10 | ~60 - 80% |
| Non-cleavable | SMCC | >10 | >90% |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Representative Linker | Payload | Cell Line | IC50 (pM) |
| Cleavable (Disulfide) | Self-immolative Disulfide | PBD | WSU-DLCL2 | ~15 |
| Non-cleavable | SMCC | DM1 | HER2+ Cell Line | ~30 - 600 |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures for evaluating these linkers, the following diagrams are provided.
Caption: Cellular uptake and payload release mechanisms.
Caption: Workflow for ADC performance benchmarking.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Protocol 1: ADC Synthesis and Characterization
A. Conjugation of Payload to this compound linker:
-
Materials: this compound, payload with a nucleophilic group (e.g., thiol or amine), appropriate solvent (e.g., DMF or DMSO), and a non-nucleophilic base (e.g., DIPEA) if necessary.
-
Procedure:
-
Dissolve the payload in the chosen solvent.
-
Add this compound to the payload solution in a slight molar excess.
-
If the payload has an amine group, add a non-nucleophilic base to facilitate the reaction with the tosyl group.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, monitoring by TLC or LC-MS.
-
Purify the linker-payload conjugate using column chromatography.
-
B. Conjugation of Linker-Payload to Antibody (via Lysine Residues for SMCC):
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), SMCC-payload conjugate, and a desalting column.
-
Procedure:
-
Dissolve the SMCC-payload conjugate in a co-solvent like DMSO.
-
Add the SMCC-payload solution to the mAb solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove excess, unreacted SMCC-payload using a desalting column equilibrated with the formulation buffer.
-
C. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy to determine the average number of payload molecules conjugated to each antibody.
-
Purity and Aggregation Analysis: Employ Size Exclusion Chromatography (SEC) to assess the purity of the ADC and quantify the percentage of aggregates.
Protocol 2: In Vitro Plasma Stability Assay
-
Materials: Purified ADC, human plasma, incubation buffer (e.g., PBS), and LC-MS system.
-
Procedure:
-
Incubate the ADC in human plasma at 37°C at a defined concentration.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, stop the reaction by adding an equal volume of a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Calculate the ADC half-life in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Target cancer cell line (antigen-positive) and a control cell line (antigen-negative), cell culture medium, 96-well plates, purified ADC, and MTT reagent.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker like SMCC is a critical decision in the development of bioconjugates. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. However, their efficacy is dependent on the efficient internalization and lysosomal degradation of the antibody.
Cleavable linkers, such as the disulfide-based this compound, provide an alternative mechanism for payload release that is triggered by the intracellular reducing environment. While potentially offering faster payload release, their stability in circulation needs to be carefully optimized to prevent premature drug release. The selection of the optimal linker technology will ultimately depend on the specific characteristics of the antibody, the payload, and the target indication. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker strategies to inform the rational design of next-generation bioconjugates.
A Head-to-Head Battle: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker, a chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window.[1]
This guide provides an objective comparison of the in vivo stability and performance of cleavable and non-cleavable linkers, supported by experimental data.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[2] Common cleavage strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., valine-citrulline or vc) that are cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[3]
-
pH-sensitive linkers: Incorporating bonds like hydrazones that are stable at the physiological pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[3]
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.
A key advantage of some cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.
Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload relies on the complete lysosomal degradation of the antibody component of the ADC after it has been internalized by the target cell. Thioether linkers are a common example of non-cleavable linkers. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the released payload, typically an amino acid-linker-drug complex, is often less membrane-permeable, which can limit the bystander effect.
Quantitative Performance Data: A Comparative Overview
Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different linker types are limited in published literature. The following tables summarize available quantitative data from various preclinical studies to provide a comparative perspective.
Table 1: In Vivo Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Linker Type | Animal Model | Time Point | % Intact ADC / DAR | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | 168 hours | DAR decreased from 3.5 to ~2.8 | |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | - | - | Generally high plasma stability | |
| Anti-CD79b-Tandem-cleavage-MMAE | Cleavable (Tandem) | Rat | 12 days | Mostly intact | |
| Anti-CD79b-Monocleavage-MMAE | Cleavable (Mono) | Rat | 12 days | Rapid payload loss |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies
| ADC Configuration | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD79b-Tandem-cleavage-MMAE | Cleavable (Tandem) | Jeko-1 Xenograft | Single 10 mg/kg dose | Superior to monocleavage ADC | |
| Anti-HER2-Exo-EVC-MMAE | Cleavable (Exo) | NCI-N87 Xenograft | Single dose | Higher efficacy than Kadcyla® | |
| Various non-cleavable ADCs | Non-cleavable | BxPC3 Xenograft | Single 10 mg/kg dose | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Mechanisms of Action
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow: In Vivo Plasma Stability Assay
Caption: Workflow for determining the in vivo plasma stability of an ADC.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vivo Plasma Stability Assay
Objective: To determine the rate of payload deconjugation and the stability of the ADC in circulation.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to the animals.
-
Blood Collection: Blood samples are collected at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Plasma Preparation: Blood samples are processed to separate the plasma.
-
ADC Capture: The ADC is captured from the plasma, often using affinity beads (e.g., Protein A or G) that bind to the antibody portion of the ADC.
-
Analysis: The captured ADC and the plasma supernatant are analyzed to determine the amount of intact ADC and released payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to determine the average drug-to-antibody ratio (DAR) of the intact ADC at each time point. A decrease in DAR over time indicates linker instability and payload loss.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to specifically quantify the amount of intact ADC remaining in the plasma.
-
In Vivo Efficacy (Xenograft Tumor Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Cell Line Selection: A human cancer cell line that expresses the target antigen is chosen.
-
Tumor Implantation: The cancer cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are randomized into treatment groups (e.g., vehicle control, non-targeting ADC control, and the test ADC at various doses). The ADC is typically administered via a single IV injection.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that profoundly impacts its in vivo stability, efficacy, and toxicity profile. Non-cleavable linkers generally offer superior plasma stability, which can lead to a better therapeutic index and reduced off-target toxicity. Cleavable linkers, while potentially less stable, can provide a powerful "bystander effect" that is advantageous for treating heterogeneous tumors. The optimal linker strategy is not a one-size-fits-all solution and depends on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. A thorough evaluation of in vivo stability and efficacy using robust and standardized experimental protocols is essential for the rational design of safe and effective antibody-drug conjugates.
References
The Crucial Role of Linker Technology: Evaluating THP-SS-PEG1-Tos Linked ADCs in Preclinical Xenograft Models
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker dictates the stability of the ADC in circulation and the efficiency of payload release within the target tumor cells. This guide provides a comparative overview of ADC efficacy in xenograft models, with a focus on cleavable disulfide linkers, exemplified by structures like THP-SS-PEG1-Tos, and their comparison with other linker technologies.
The this compound linker is a cleavable linker that incorporates a disulfide bond, a polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group. The disulfide bond is designed to be cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload. The PEG spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.
Comparative Efficacy of ADC Linker Technologies in Xenograft Models
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. Preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for evaluating ADC efficacy. Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and overall survival.
While specific in vivo efficacy data for ADCs utilizing the precise this compound linker is not extensively published in publicly available literature, we can draw meaningful comparisons from studies on ADCs with structurally similar cleavable disulfide and PEGylated linkers against other linker types, such as non-cleavable linkers.
Quantitative Data from Xenograft Studies
The following tables summarize quantitative data from preclinical studies to illustrate the performance of ADCs with different linker technologies.
Table 1: In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| Anti-CD22-SG3451 | Disulfide (Cleavable) | WSU-DLCL2 (NHL) | Single 2 mg/kg dose | Significant tumor growth delay | Similar efficacy to peptide-linked ADC with better safety profile.[1] | [1] |
| Anti-CD22-SG3203 | Peptide (Cleavable) | WSU-DLCL2 (NHL) | Single 2 mg/kg dose | Significant tumor growth delay | Similar efficacy to disulfide-linked ADC.[1] | [1] |
| Trastuzumab-Exo-Linker-Exatecan | Exo-Linker (Cleavable) | NCI-N87 (Gastric) | Not Specified | Comparable to T-DXd | Demonstrated comparable tumor inhibition to T-DXd.[2] | |
| Trastuzumab Deruxtecan (T-DXd) | GGFG Peptide (Cleavable) | NCI-N87 (Gastric) | Not Specified | High | Clinically validated ADC with high efficacy. | |
| Anti-CD22-DM1 | Disulfide (Cleavable) | Human Lymphoma | Not Specified | Tumor Regression | Induced tumor regression in a human lymphoma xenograft mouse model. | |
| Anti-CD79b-MCC-DM1 | Thioether (Non-Cleavable) | NHL Xenograft | Not Specified | Complete Tumor Regression | Resulted in complete tumor regression with no recurrence in some models. | |
| F16-Val-Cit-MMAE | Dipeptide (Cleavable) | A431 (Epidermoid Carcinoma) | 3 mg/kg every 3 days (4 doses) | Potent anticancer activity | Potently active against cancer in vivo. | |
| F16-SMCC-MMAE | Thioether (Non-Cleavable) | A431 (Epidermoid Carcinoma) | 3 mg/kg every 3 days (4 doses) | Not active | Inactive in the same model. |
Table 2: Impact of PEGylation on ADC Pharmacokinetics and Efficacy
| ADC Construct | Linker Feature | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life (mice) | Tumor Growth Inhibition (NCI-N87 Model) | Reference |
| ZHER2-SMCC-MMAE (HM) | No PEG | 4.94 nM | 19.6 min | Significant tumor growth inhibition. | |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 31.9 nM | 49.2 min | Improved tumor growth inhibition compared to HM. | |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 111.3 nM | 219.0 min | Most ideal tumor therapeutic ability at the same dosages. | |
| RS7-DL11 | mPEG24 side chain | Not specified | Prolonged half-life | Demonstrated maximum tumor suppression. | |
| hRS7-VK-PTX | PEGylated Linker | More potent than comparator ADCs in moderate Trop-2 expressing lines | Not specified | Significantly improved antineoplastic effect in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of ADC efficacy.
Xenograft Model Establishment and Efficacy Study
-
Cell Culture: Human cancer cell lines (e.g., NCI-N87 for gastric cancer, WSU-DLCL2 for non-Hodgkin lymphoma) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells (typically 5-10 x 106 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width2)/2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs, vehicle controls, and isotype control ADCs are administered, typically via intravenous (IV) injection.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression and overall survival.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
Pharmacokinetic Analysis
-
ADC Administration: A single dose of the ADC is administered to a cohort of mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the total antibody and/or the ADC in the plasma is determined using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), are calculated.
Visualizing Key Concepts
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for evaluating ADC efficacy in xenograft models.
Conclusion
The selection of a linker is a critical determinant of the therapeutic index of an ADC. Cleavable linkers, such as the disulfide-containing this compound, are designed for selective payload release in the tumor microenvironment. As demonstrated by comparative data, this class of linkers can lead to potent anti-tumor activity in preclinical xenograft models. Furthermore, the incorporation of hydrophilic PEG spacers can significantly improve the pharmacokinetic profile of an ADC, leading to enhanced in vivo efficacy. While direct head-to-head comparisons are often limited, the available data strongly supports that both the cleavable nature and the physicochemical properties of the linker are paramount for optimizing ADC performance. The detailed experimental protocols provided herein offer a framework for the rigorous preclinical evaluation of novel ADC candidates.
References
Unveiling the Bystander Effect: A Comparative Guide to THP-SS-PEG1-Tos Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a delicate balance of targeting precision and cytotoxic potency. A key phenomenon influencing the therapeutic efficacy of ADCs, particularly in heterogeneous tumors, is the "bystander effect." This guide provides a comprehensive characterization of the predicted bystander effect of ADCs utilizing the novel THP-SS-PEG1-Tos linker, objectively compared with other established linker technologies, and supported by experimental data from relevant ADC systems.
The bystander effect describes the ability of an ADC's cytotoxic payload, released from an antigen-positive (Ag+) target cell, to diffuse into and eliminate adjacent antigen-negative (Ag-) tumor cells.[1][2] This action is critical for overcoming tumor heterogeneity, a common mechanism of treatment resistance where not all cancer cells express the target antigen.[3] The capacity of an ADC to induce a bystander effect is fundamentally dictated by the nature of its linker and the physicochemical properties of its payload.[2]
ADCs equipped with cleavable linkers are the primary mediators of the bystander effect.[1] These linkers are designed to be stable in systemic circulation but are cleaved within the tumor microenvironment or inside the cancer cell, releasing a membrane-permeable payload that can then traverse to neighboring cells. In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus abrogating the bystander effect.
The this compound linker is a cleavable linker containing a disulfide bond. This disulfide linkage is susceptible to cleavage in the highly reductive intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (GSH) compared to the bloodstream. This targeted release mechanism predicts that an ADC utilizing a this compound linker, when paired with a membrane-permeable payload, will be capable of inducing a bystander effect.
Comparative Analysis of ADC Linker Technologies
The choice of linker technology profoundly impacts an ADC's mechanism of action and its ability to induce a bystander effect. Below is a comparative analysis of a hypothetical this compound ADC against well-characterized ADCs with different linker types.
| ADC | Linker Type | Cleavage Mechanism | Payload Example | Predicted/Observed Bystander Effect |
| This compound ADC | Disulfide (Cleavable) | Reduction by intracellular glutathione (GSH) | Maytansinoid (e.g., DM1/DM4) | Strong (Predicted, dependent on payload permeability) |
| Trastuzumab-vc-MMAE | Peptide (Cleavable) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | Monomethyl auristatin E (MMAE) | Strong (Observed) |
| Sacituzumab Govitecan | Hydrolyzable (Cleavable) | Hydrolysis in the tumor microenvironment (pH-sensitive) | SN-38 | Strong (Observed) |
| Trastuzumab Emtansine (T-DM1) | Thioether (Non-cleavable) | Antibody degradation in the lysosome | Emtansine (DM1) | Minimal to None (Observed) |
Quantitative Evaluation of the Bystander Effect
The potency of the bystander effect can be quantified in vitro using co-culture assays that measure the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC. While direct experimental data for a this compound ADC is not yet publicly available, the following table presents data from representative ADCs to illustrate the quantitative differences between linker types.
| ADC | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Quantitative Measure of Bystander Effect | Reference |
| This compound ADC | (Hypothetical) | (Hypothetical) | Predicted to show significant killing of Ag- cells in co-culture | - |
| Trastuzumab-vc-MMAE | N87 (HER2-positive) | GFP-MCF7 (HER2-negative) | IC50 in Ag- cells (co-culture): ~350 nM (compared to >10,000 pM in monoculture) | |
| Maytansinoid ADC (Disulfide linker) | Jeg-3 (CanAg-positive) | Namalwa-Luc (CanAg-negative) | Showed significant bystander killing, which increased with payload hydrophobicity | |
| Trastuzumab Emtansine (T-DM1) | KPL-4 (HER2-positive) | MDA-MB-468 (HER2-negative) | No significant killing of Ag- cells in co-culture |
Signaling Pathways and Experimental Workflows
To understand and evaluate the bystander effect, it is crucial to visualize the underlying mechanisms and experimental procedures.
Mechanism of Bystander Killing with a Disulfide Linker ADC
The following diagram illustrates the mechanism by which a disulfide-linked ADC, such as a this compound ADC, releases its payload and induces bystander cell killing.
Caption: Mechanism of action for a disulfide-linked ADC leading to the bystander effect.
Experimental Workflow: In Vitro Co-culture Bystander Assay
This diagram outlines the key steps in a co-culture assay designed to quantify the bystander effect.
Caption: Workflow for an in vitro co-culture bystander effect assay.
Experimental Protocols for Evaluating the Bystander Effect
Detailed and standardized protocols are essential for the accurate assessment of the ADC bystander effect.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
-
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.
-
ADC with this compound linker.
-
Control ADCs (e.g., one with a non-cleavable linker like T-DM1, and an isotype control ADC).
-
Complete cell culture medium.
-
96-well culture plates.
-
High-content imaging system or flow cytometer.
-
-
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells into 96-well plates at a predetermined ratio (e.g., 1:1 or 3:1). Include monoculture control wells for both Ag+ and Ag- cells.
-
ADC Treatment: After 24 hours, treat the co-cultures and monocultures with a serial dilution of the this compound ADC and control ADCs. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.
-
Quantification:
-
High-Content Imaging: Stain cells with a nuclear stain (e.g., Hoechst) and a viability dye (e.g., Propidium Iodide). Image the plates and use analysis software to count the number of viable (fluorescent protein-positive, viability dye-negative) and dead Ag- cells.
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze by flow cytometry to quantify the percentage of viable and dead cells in the fluorescent Ag- population.
-
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the ADC-treated monoculture.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
-
Materials:
-
Ag+ and Ag- cell lines.
-
ADC with this compound linker and control ADCs.
-
6-well and 96-well culture plates.
-
Centrifuge and sterile filters (0.22 µm).
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®).
-
-
Protocol:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 for the Ag+ cells) and control ADCs for 48-72 hours. Include an untreated control well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload to determine direct sensitivity.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay.
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from the this compound ADC-treated Ag+ cells, compared to controls, indicates a bystander effect.
-
References
Navigating the Stability Landscape of THP-SS-PEG1-Tos Conjugates: A Comparative Guide to LC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the stability of complex bioconjugates is a critical aspect of preclinical and clinical development. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for analyzing the stability of THP-SS-PEG1-Tos, a representative tri-functional molecule incorporating a tetrahydropyranyl (THP) protecting group, a disulfide self-immolative linker, a polyethylene glycol (PEG) spacer, and a tosylate (Tos) leaving group. Detailed experimental protocols, data presentation, and workflow visualizations are included to support the development of robust stability-indicating assays.
The inherent functionalities of the this compound conjugate present unique stability challenges. The acid-labile THP ether, the redox-sensitive disulfide bond, and the nucleophilically susceptible tosylate ester can all be potential points of degradation under various storage and physiological conditions. Therefore, a well-designed stability-indicating LC-MS method is paramount to identify and quantify the parent conjugate and its potential degradation products.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the this compound conjugate to forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.
Forced Degradation Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solid conjugate and the stock solution at 60°C for 1, 2, and 4 weeks.
-
Photostability: Expose the solid conjugate and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, dilute to a suitable concentration (e.g., 100 µg/mL), and analyze by LC-MS.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for achieving the desired separation and detection of the this compound conjugate and its degradation products. Due to the lack of a strong chromophore in the PEG component, MS detection is essential, and Charged Aerosol Detection (CAD) can be a useful complementary technique.[1] High-resolution mass spectrometry (HRMS) is highly recommended for the accurate mass measurement and structural elucidation of unknown degradants.[2]
Below is a comparison of two potential LC-MS methods suitable for this analysis.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Phenyl-Hexyl |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 50 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol:Acetonitrile (90:10, v/v) |
| Gradient | 5-95% B over 15 min | 40-75% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Column Temp. | 40°C | 55°C |
| MS Detector | Q-TOF or Orbitrap HRMS | Triple Quadrupole or Q-TOF MS |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Scan Mode | Full Scan (m/z 100-1500) and ddMS2 | Multiple Reaction Monitoring (MRM) or Full Scan |
| Key Advantages | Good retention for a wide range of polarities. | Enhanced retention for aromatic compounds (Tos). |
| Considerations | Potential for poor retention of highly polar degradants. | May require optimization for separation of PEG oligomers. |
Visualizing the Workflow and Degradation Pathways
To facilitate a clear understanding of the experimental process and potential molecular changes, the following diagrams illustrate the analytical workflow and the predicted degradation pathways of the this compound conjugate.
By implementing the detailed protocols and utilizing the comparative LC-MS method data, researchers can effectively establish a robust stability-indicating assay for this compound and similar complex conjugates. The provided visualizations offer a clear framework for the experimental design and the anticipated degradation products, ultimately contributing to a more efficient and informed drug development process.
References
The Influence of PEG Spacer Length on ADC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous optimization of each component. The linker, particularly the length of the polyethylene glycol (PEG) spacer, plays a pivotal role in modulating the therapeutic index of an ADC. This guide provides a comprehensive comparison of different PEG spacer lengths in ADC linkers, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The incorporation of PEG spacers into ADC linkers has become a critical strategy to enhance the physicochemical and pharmacological properties of these complex biologics.[1][2] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance, but the hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[1][2][] The length of the PEG chain is a key variable that can be fine-tuned to strike a balance between improved pharmacokinetics and maintained cytotoxic potency.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG spacer length is often specific to the antibody, payload, and target antigen. However, general trends can be observed from various studies. Longer PEG linkers are generally associated with enhanced pharmacokinetic (PK) properties and in vivo efficacy, especially when dealing with hydrophobic payloads. Conversely, shorter PEG linkers may offer advantages in terms of ADC stability.
Impact on In Vitro Cytotoxicity
The length of the PEG spacer can influence the in vitro potency of an ADC, sometimes leading to a trade-off between improved PK and reduced immediate cytotoxicity. This is often attributed to steric hindrance caused by the longer PEG chain, which may slightly impede the interaction of the ADC with its target cell or the subsequent release and action of the payload.
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) |
| HP4KM | 4 kDa | 31.9 nM |
| HP10KM | 10 kDa | 111.3 nM |
| (Data synthesized from a study on affibody-based drug conjugates) |
Despite a noticeable decrease in in vitro cytotoxicity with longer PEG chains, the in vivo efficacy can be significantly enhanced due to improved pharmacokinetics.
Impact on Pharmacokinetics
A direct relationship often exists between the length of the PEG spacer and the pharmacokinetic profile of an ADC. As the PEG chain lengthens, the ADC's clearance tends to slow down, leading to increased exposure (AUC). This effect often plateaus at a certain PEG length, for instance, around 8 PEG units in one study.
| ADC Construct | PEG Spacer Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of findings. Below are representative protocols for key experiments used to compare ADCs with varying PEG spacer lengths.
ADC Synthesis and Characterization
A typical workflow for synthesizing and characterizing ADCs with different PEG spacer lengths involves several key steps.
References
Evaluating Off-Target Toxicity of Disulfide-Linked ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature release of the payload in circulation can lead to off-target toxicity, a major hurdle in ADC development. Disulfide-linked ADCs, which leverage the differential reducing potential between the extracellular environment and the intracellular space, represent a significant class of these targeted therapies. This guide provides a comparative evaluation of the off-target toxicity of disulfide-linked ADCs, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation cancer therapeutics.
Comparative Analysis of Linker Stability and Toxicity
The stability of the linker is a key determinant of an ADC's safety profile. Premature cleavage in the bloodstream leads to the systemic release of the potent cytotoxic payload, causing off-target toxicities.[1] Disulfide linkers are designed to be stable in the relatively oxidizing environment of the plasma and to be cleaved in the reducing environment of the tumor cell's cytoplasm, where glutathione concentrations are significantly higher.[2] However, the stability of disulfide bonds can vary, influencing their off-target toxicity profile.
Below is a comparative summary of in vivo and in vitro data for different linker technologies.
Table 1: Comparative In Vivo Maximum Tolerated Dose (MTD) of ADCs with Different Linkers
| Linker Type | ADC Example | MTD (mg/kg) | Reference |
| Disulfide | Novel Disulfide-PBD ADC | 10 | [3] |
| Val-Cit (vc) | Val-Cit-PBD ADC | 2.5 | [3] |
| Maleamic Methyl Ester | mil40-12b (anti-HER2-MMAE) | >40 | [4] |
| Maleimide | mil40-12b' (anti-HER2-MMAE) | Not reported, but mil40-12b showed better safety |
Table 2: Comparative Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Disulfide-Carbamate | PBD-dimer ADC | Not Specified | Not Specified, but noted as stable | |
| Hydrazone | Not Specified | Human and Mouse | ~2 days | |
| Silyl Ether (acid-cleavable) | MMAE conjugate | Human | >7 days | |
| Val-Cit (Peptide) | MMAE conjugate | Not Specified | Not Specified, but noted as highly stable | |
| β-Glucuronide | Not Specified | Mouse | >7 days | |
| CX (triglycyl peptide) | DM1 conjugate | Not Specified | 9.9 days |
Signaling Pathways in Off-Target Toxicity
The off-target toxicity of ADCs is primarily driven by the mechanism of action of the released payload on healthy tissues. Prematurely released payloads can induce apoptosis and other forms of cell death in non-target cells through various signaling pathways.
-
DNA Damage Response: Payloads such as calicheamicin and duocarmycin analogs cause DNA damage, which can activate the DNA damage response (DDR) pathway. This can lead to cell cycle arrest and apoptosis through the activation of kinases like ATM and ATR, and downstream effectors such as p53 and CHK1/2.
-
Microtubule Disruption: Payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) disrupt microtubule dynamics, leading to mitotic arrest. This can trigger the intrinsic apoptosis pathway, involving the release of cytochrome c from mitochondria and the activation of caspase-9 and caspase-3.
-
Caspase Activation: Regardless of the initial trigger, a common downstream event in payload-induced apoptosis is the activation of a caspase cascade. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Fc Receptor-Mediated Uptake: Off-target toxicity can also occur through the uptake of ADCs by Fcγ receptor (FcγR)-expressing immune cells, such as macrophages. This can lead to the release of the payload in these cells and subsequent toxicity.
Experimental Protocols for Evaluating Off-Target Toxicity
A thorough evaluation of off-target toxicity requires a combination of in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS/MS.
-
Calculate the half-life (t½) of the ADC in plasma.
In Vitro Bystander Effect Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology (Co-culture Assay):
-
Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same wells of a 96-well plate. Ag- cells are often engineered to express a fluorescent protein for easy identification.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells in monoculture.
-
Incubate for a period sufficient to observe cell death (typically 72-120 hours).
-
Quantify the viability of the Ag- cells using flow cytometry or fluorescence microscopy. A decrease in the viability of Ag- cells in the co-culture compared to monoculture indicates a bystander effect.
In Vivo Biodistribution and Toxicity Studies
Objective: To determine the tissue distribution of the ADC and its payload and to assess its in vivo toxicity.
Methodology:
-
Administer the ADC (often radiolabeled) to tumor-bearing mice.
-
At various time points, collect tissues and blood to quantify the concentration of the ADC and the free payload using techniques like gamma counting, autoradiography, or LC-MS/MS.
-
For toxicity assessment, administer escalating doses of the ADC to determine the Maximum Tolerated Dose (MTD).
-
Monitor animals for signs of toxicity, including weight loss, changes in behavior, and alterations in hematological and clinical chemistry parameters.
-
Perform histopathological analysis of major organs to identify any tissue damage.
Visualizing Key Processes and Pathways
Graphviz diagrams provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Mechanism of action and off-target toxicity of a disulfide-linked ADC.
Caption: Experimental workflow for evaluating ADC off-target toxicity.
Caption: Simplified signaling pathway of payload-induced apoptosis.
References
- 1. Item - Supplemental figure legends from Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TH-SS-PEG1-Tos: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step plan for the safe disposal of THP-SS-PEG1-Tos, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Adherence to these procedures is paramount to ensure personal safety and environmental compliance.
Core Characteristics of this compound
This compound is a complex molecule featuring several key functional groups that inform its handling and disposal. It contains a tetrahydropyran (THP) protecting group, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a tosylate (Tos) group. The tosylate is a good leaving group, reacting with nucleophiles, and the disulfide bond can be cleaved with reducing agents like dithiothreitol (DTT).[1]
| Property | Description | Source |
| Chemical Name | 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
| CAS Number | 1807512-37-3 | |
| Molecular Formula | C16H24O5S3 | |
| Key Functional Groups | THP ether, Disulfide, PEG, Tosylate | |
| Primary Use | Cleavable ADC Linker |
Recommended Disposal Protocol
Given the absence of a specific, publicly available Safety Data Sheet (SDS) with disposal instructions, a conservative approach based on the chemical properties of the functional groups is recommended. This protocol is intended as a guide and should be performed in accordance with all local and institutional regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Chemical Inactivation (Recommended)
Due to the reactive nature of the tosylate group, chemical inactivation prior to disposal is a prudent measure. A hydrolysis procedure can be employed to break down the tosylate ester.
Methodology:
-
In a fume hood, prepare a 2.5 M solution of sodium hydroxide (NaOH).
-
For every 0.5 mol of this compound waste, use 600 mL of the 2.5 M NaOH solution (a 50% excess). This procedure is adapted from general guidance for hydrolyzing sulfonyl halides and related compounds.
-
In a suitable reaction vessel equipped with a stirrer, slowly add the this compound waste to the NaOH solution while stirring.
-
The reaction can be gently heated on a steam bath to facilitate hydrolysis.
-
Allow the mixture to react until the hydrolysis is complete. The resulting mixture will contain the hydrolyzed PEG linker, sodium tosylate, and other byproducts of lower reactivity.
Step 3: Waste Collection and Labeling
-
After inactivation, neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Label the container clearly with its contents, including the reaction products (e.g., "Hydrolyzed this compound waste," "Sodium Tosylate," "PEG derivatives").
Step 4: Final Disposal
-
Store the sealed and labeled waste container in a designated secondary containment area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Considerations for PEGylated and Tosylate Compounds
-
PEGylated Compounds: While polyethylene glycol itself is generally considered biocompatible, its presence in a molecule does not render the entire compound non-hazardous. The disposal method should always be dictated by the most reactive or toxic component of the molecule.
-
Tosylate Compounds: Tosylates are known to be good leaving groups, which implies a degree of reactivity. They are potent alkylating agents and should be handled with care. The hydrolysis step in the recommended protocol is designed to mitigate the reactivity of the tosylate group.
This guidance is intended to provide a framework for the safe disposal of this compound. It is crucial to remember that all chemical waste must be managed in accordance with the principles of "Prudent Practices in the Laboratory" and all applicable local, state, and federal regulations.
References
Personal protective equipment for handling THP-SS-PEG1-Tos
This guide provides crucial safety and logistical information for handling THP-SS-PEG1-Tos, a cleavable 1-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper chemical management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during this search. The following information is based on general best practices for handling similar chemical compounds, including PEGylated, tosylated, and disulfide-containing molecules, as well as antibody-drug conjugate linkers.[3][4][5] It is imperative to obtain the SDS from your supplier for comprehensive and specific safety information.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1807512-37-3 | |
| Molecular Formula | C16H24O5S3 | |
| Molecular Weight | 392.6 g/mol | |
| Appearance | Varies; may be a solid, wax-like solid, or viscous liquid | |
| Purity | Typically ≥95% or 98% | |
| Storage Conditions | -20°C, under an inert atmosphere (Nitrogen or Argon), protected from light | |
| Shipping Conditions | Typically shipped at ambient temperature; evaluation samples may be shipped with blue ice |
Personal Protective Equipment (PPE)
Given that this compound is a component used in the synthesis of highly potent ADCs, stringent PPE is required to minimize exposure.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Two layers of nitrile, latex, or neoprene gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a face shield that meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Body Protection | Laboratory Coat | Standard lab coat for general use. |
| Chemical Protective Clothing | Required for tasks with a higher risk of splashing or aerosol generation. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be performed in a certified chemical fume hood. For high-risk tasks or in the absence of a fume hood, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all weighing, reconstituting, and aliquoting activities to avoid inhalation of any dust or aerosols.
-
For large-scale operations or when handling highly potent ADCs synthesized with this linker, consider the use of an isolator or glove box.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container at -20°C in a dark, dry place under an inert atmosphere like nitrogen or argon.
-
PEG derivatives are sensitive to light and oxidation.
Preparation of Stock Solutions:
-
Before opening, allow the vial to slowly warm to room temperature to prevent moisture condensation.
-
Open the vial in a chemical fume hood.
-
Weigh the desired amount of this compound quickly as PEG compounds can be hygroscopic.
-
Dissolve in an appropriate anhydrous solvent such as DMSO, DMF, chloroform, or dichloromethane.
-
To aid dissolution, the tube may be warmed to 37°C and sonicated in an ultrasonic bath.
-
After use, flush the vial with a dry, inert gas (nitrogen or argon) before sealing tightly.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions stored at -20°C should be used within one month, and those at -80°C within six months.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Collect any contaminated lab supplies (e.g., pipette tips, tubes, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Collect unused solutions and rinsates in a clearly labeled, sealed hazardous waste container.
-
Do not dispose of this chemical down the drain. Many organic compounds and their derivatives are prohibited from sewer disposal.
-
Aqueous and organic waste should be collected separately.
-
Decontamination:
-
Decontaminate work surfaces with an appropriate solvent and then soap and water.
-
For spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
